molecular formula C13H10ClNO2 B158426 N-(2-Chlorophenyl)anthranilic acid CAS No. 10166-39-9

N-(2-Chlorophenyl)anthranilic acid

Cat. No.: B158426
CAS No.: 10166-39-9
M. Wt: 247.67 g/mol
InChI Key: VCLVQYVABOAOBV-UHFFFAOYSA-N
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Description

N-(2-Chlorophenyl)anthranilic acid, also known as this compound, is a useful research compound. Its molecular formula is C13H10ClNO2 and its molecular weight is 247.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-chloroanilino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCLVQYVABOAOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504021
Record name 2-(2-Chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10166-39-9
Record name 2-(2-Chloroanilino)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504021
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"N-(2-Chlorophenyl)anthranilic acid" molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of N-(2-Chlorophenyl)anthranilic acid , a critical scaffold in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1]

Focus: Molecular Weight, Physicochemical Properties, and Synthetic Characterization CAS Registry Number: 10166-39-9 (Generic/Isomer Specific) | Class: Fenamate NSAID Scaffold[1]

Executive Summary

This compound (Formula:


) is a structural analog of N-phenylanthranilic acid and a precursor/isostere to clinically significant NSAIDs like Tolfenamic acid and Meclofenamic acid.[1] Its molecular weight is not merely a static number but a critical variable affecting its solubility profile, mass spectrometry (MS) detection patterns, and stoichiometric requirements in organic synthesis.

This guide details the precise molecular weight calculations, isotopic distributions relevant to analytical chemistry, and the causal link between its structure and synthetic protocols.

Molecular Weight & Physicochemical Profile[1][2][3][4][5][6][7][8]

Stoichiometric & Exact Mass Calculations

For high-precision applications (e.g., high-resolution mass spectrometry or HRMS), the "average" molecular weight is insufficient.[1] Researchers must distinguish between the Monoisotopic Mass (used for MS identification) and the Average Molecular Weight (used for molarity calculations).

MetricValueDefinition/Context
Formula

Core Fenamate Structure
Average Molecular Weight 247.68 g/mol Weighted average of all natural isotopes.[1] Used for dosing and synthesis.
Monoisotopic Mass 247.0400 g/mol Calculated using predominant isotopes (

).[1]
Exact Mass (

)
249.0371 g/mol The "M+2" peak in Mass Spec due to the heavy Chlorine isotope.
Isotopic Distribution (The "Chlorine Signature")

In analytical workflows, the presence of Chlorine provides a distinct spectral fingerprint. Unlike Carbon or Nitrogen, Chlorine has a high natural abundance of its heavy isotope (


).
  • M+ Peak (247.04 Da): Represents molecules with

    
    .
    
  • M+2 Peak (249.04 Da): Represents molecules with

    
    .
    
  • Intensity Ratio: The height of the M+2 peak is approximately 32% of the M+ peak (roughly 3:1), serving as a diagnostic confirmation of the structure during LC-MS analysis.

Synthetic Pathway: The Ullmann-Goldberg Condensation[1]

The synthesis of this compound relies on the formation of a C-N bond between an aryl halide and an anthranilic acid derivative.[1] The classical method is the Ullmann-Goldberg condensation , which utilizes a copper catalyst to overcome the deactivation of the aryl rings.

Reaction Protocol

Objective: Synthesis of this compound via copper-catalyzed coupling.

Reagents:

  • Substrate A: 2-Chlorobenzoic acid (1.0 eq)

  • Substrate B: 2-Chloroaniline (1.1 eq) - Note: Excess used to drive equilibrium.[1]

  • Base: Potassium Carbonate (

    
    , 2.0 eq) - Acts as an acid scavenger.[1]
    
  • Catalyst: Copper powder (Cu) or Copper(I) Iodide (CuI) (0.05 eq).

  • Solvent: DMF (Dimethylformamide) or Diglyme (High boiling point required).

Step-by-Step Methodology:

  • Activation: Dissolve 2-Chlorobenzoic acid in DMF. Add

    
     and stir at room temperature for 30 minutes to form the potassium salt (increased nucleophilicity).
    
  • Coupling: Add 2-Chloroaniline and the Copper catalyst.

  • Reflux: Heat the mixture to 130-140°C under an inert atmosphere (

    
    ) for 12-16 hours. The high temperature is energetic enough to facilitate the oxidative addition of Copper into the Aryl-Cl bond.
    
  • Work-up: Cool to room temperature. Pour the reaction mixture into ice-cold dilute HCl (1M). The product will precipitate as the free acid.

  • Purification: Recrystallize from Ethanol/Water to remove unreacted aniline and copper salts.

Synthetic Workflow Diagram

SynthesisWorkflow Start Reactants: 2-Chlorobenzoic Acid + 2-Chloroaniline SaltForm Salt Formation (K2CO3, DMF, 25°C) Start->SaltForm Deprotonation Catalysis Cu-Catalysis (CuI, 140°C, 16h) SaltForm->Catalysis Ullmann Coupling Quench Acid Quench (1M HCl, Ice Bath) Catalysis->Quench Precipitation Product Crude Product Precipitation Quench->Product Filtration Final Pure N-(2-Chlorophenyl) anthranilic acid Product->Final Recrystallization (EtOH)

Figure 1: Step-wise Ullmann-Goldberg synthesis workflow for this compound.

Analytical Characterization & Validation

Validating the molecular weight and purity requires a dual-method approach: HPLC for purity and Mass Spectrometry for identity.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 4.6 x 150mm, 5µm).

  • Mobile Phase: Acetonitrile : Water (with 0.1% Formic Acid) [60:40 v/v].

    • Rationale: The acidic modifier ensures the carboxylic acid moiety (

      
      ) remains protonated, preventing peak tailing.
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm (characteristic absorption of the diphenylamine system).

Mass Spectrometry Logic

When analyzing the MS data, the "Molecular Weight" is confirmed not just by the base peak, but by the isotopic envelope.

  • Target Ion:

    
     (Negative Mode ESI is preferred due to the carboxylic acid).[1]
    
  • Expected m/z: 246.03 (Monoisotopic peak in negative mode).

  • Validation Check: Look for the

    
     248.03 peak at ~30% intensity relative to the main peak. Absence of this pattern indicates de-chlorination or incorrect synthesis.
    
Analytical Logic Diagram

AnalyticalLogic Sample Sample Preparation (Dissolve in MeOH) Separation HPLC Separation (C18 Column, Acidic pH) Sample->Separation Detection Detection Separation->Detection UV UV (280nm) Purity Check Detection->UV MS MS (ESI-) Identity Check Detection->MS Decision Isotope Pattern Match (3:1)? MS->Decision Decision->Sample No (Re-synthesize) Valid VALIDATED MW: 247.68 Decision->Valid Yes

Figure 2: Analytical workflow ensuring purity and isotopic confirmation of the target molecule.

Biological Relevance (Pharmacokinetics)[1]

The molecular weight of this compound (247.68 Da) places it well within Lipinski’s Rule of 5 for oral drug candidates (MW < 500).[1]

  • Lipophilicity (LogP): ~3.5 to 4.0. The chlorine atom increases lipophilicity compared to the non-chlorinated analog, enhancing membrane permeability but potentially reducing aqueous solubility.

  • Mechanism: As a fenamate, it acts as a reversible inhibitor of Cyclooxygenase (COX) enzymes. The spatial arrangement of the two phenyl rings (twisted due to steric hindrance at the amine bridge) is critical for fitting into the hydrophobic channel of the COX active site.

References

  • PubChem. (n.d.).[2] Compound Summary: this compound (CAS 10166-39-9).[1][3] National Library of Medicine. Retrieved from [Link][1]

  • Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Amines and N-Containing Heterocycles. Accounts of Chemical Research. Retrieved from [Link][1]

  • ChemGuide. (n.d.). Mass Spectra - The M+2 Peak (Chlorine Isotope Patterns). Retrieved from [Link]

Sources

Navigating the Solubility Landscape of N-(2-Chlorophenyl)anthranilic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Solubility in the Developmental Trajectory of Fenamates

N-(2-Chlorophenyl)anthranilic acid, a member of the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs), presents a compelling case study in the challenges and intricacies of pharmaceutical solubility.[1] As with its structural analogues such as mefenamic acid and meclofenamic acid, the therapeutic potential of this compound is intrinsically linked to its bioavailability, which is, in turn, governed by its solubility in aqueous and biological media.[2][3] Poor solubility is a recurrent theme among the fenamates, often leading to complexities in formulation, variable absorption, and challenges in achieving consistent therapeutic outcomes.[2][3]

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the solubility characteristics of this compound, even in the absence of extensive public domain data for this specific molecule. By leveraging data from structurally related compounds and established physicochemical principles, this guide will offer a robust framework for approaching the solubility assessment of this compound. We will delve into the theoretical underpinnings of its expected solubility, provide a detailed, field-proven experimental protocol for its determination, and discuss the critical interplay of its physicochemical properties.

Physicochemical Properties and Their Anticipated Impact on Solubility

Core Physicochemical Characteristics (Inferred and Comparative)

The solubility of a compound is dictated by a confluence of factors including its molecular weight, lipophilicity (logP), acidity (pKa), and crystal lattice energy.

PropertyValue (Predicted/Comparative)Impact on Aqueous Solubility
Molecular Formula C₁₃H₁₀ClNO₂-
Molecular Weight 261.68 g/mol Higher molecular weight can negatively impact solubility.
pKa (Predicted) ~3.6As a carboxylic acid, it will be poorly soluble at low pH and increasingly soluble as the pH rises above the pKa due to ionization. A predicted pKa of 3.60 has been reported for the structurally similar N-(2-Amino-4-chlorophenyl)anthranilic acid.
logP (Predicted) HighThe presence of two aromatic rings and a chloro-substituent suggests significant lipophilicity, which generally corresponds to lower aqueous solubility.
Aqueous Solubility Expected to be lowThe parent compound, anthranilic acid, is sparingly soluble in water.[4][5] Fenamates, in general, are known for their poor water solubility.[2][3] A predicted solubility of 7.9E-3 g/L has been noted for N-(2-Amino-4-chlorophenyl)anthranilic acid.

Theoretical Framework: Understanding the 'Why' Behind Poor Solubility

The molecular architecture of this compound provides clear indicators of its anticipated low aqueous solubility. The molecule possesses a significant hydrophobic surface area due to the two phenyl rings. The chlorine atom further enhances this lipophilicity. While the carboxylic acid and secondary amine groups offer potential for hydrogen bonding with water, the overall hydrophobic character of the molecule is expected to dominate, making it energetically unfavorable to dissolve in a polar solvent like water.

The pH of the aqueous medium will be a critical determinant of its solubility. At a pH below its pKa, the carboxylic acid group will be protonated and uncharged, further limiting its interaction with water molecules. As the pH increases above the pKa, the carboxylic acid will deprotonate to form a carboxylate anion, significantly increasing its aqueous solubility due to the ion-dipole interactions with water.

Caption: Interplay of physicochemical properties governing the solubility of this compound.

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the anticipated low and pH-dependent solubility, the shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility. This protocol is designed to be self-validating by ensuring that equilibrium is truly reached.

Principle of the Shake-Flask Method

An excess of the solid compound is agitated in a specific solvent system at a constant temperature until the concentration of the dissolved compound in the supernatant reaches a constant value, indicating equilibrium.

Step-by-Step Experimental Workflow
  • Preparation of Solvent Systems:

    • Prepare a series of buffered aqueous solutions at various pH levels (e.g., pH 2, 4, 6, 7.4, 9). The choice of buffer components should be inert and not interact with the analyte.

    • Select a range of relevant organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dimethyl sulfoxide).

  • Sample Preparation:

    • Add an excess of this compound to vials containing a known volume of each solvent system. "Excess" means that a visible amount of undissolved solid remains at the end of the experiment.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials in a constant temperature shaker bath (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24-72 hours). To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours).

  • Sample Separation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the bulk of the solid to settle.

    • Carefully withdraw an aliquot of the supernatant.

    • Separate the dissolved compound from any remaining solid particles. This can be achieved by either:

      • Centrifugation: Centrifuge the aliquot at a high speed to pellet any suspended solids.

      • Filtration: Filter the aliquot through a low-binding syringe filter (e.g., 0.22 µm PVDF). It is crucial to pre-rinse the filter with the solution to saturate any potential binding sites.

  • Quantification:

    • Dilute the clarified supernatant with a suitable mobile phase.

    • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Construct a calibration curve using standards of known concentrations to ensure accurate quantification.

  • Data Analysis and Validation:

    • Calculate the solubility at each pH and in each organic solvent.

    • Confirm that the concentrations from the different time points (e.g., 24, 48, and 72 hours) are consistent. If they are not, equilibrium has not been reached, and the experiment should be continued for a longer duration.

    • The presence of undissolved solid in each vial at the end of the experiment must be visually confirmed.

experimental_workflow prep_solvents 1. Prepare Solvent Systems (Aqueous Buffers & Organic Solvents) add_compound 2. Add Excess Compound to Vials prep_solvents->add_compound equilibrate 3. Equilibrate with Agitation (Constant Temperature, 24-72h) add_compound->equilibrate sample_supernatant 4. Sample Supernatant equilibrate->sample_supernatant separate_solid 5. Separate Undissolved Solid (Centrifugation or Filtration) sample_supernatant->separate_solid analyze_hplc 6. Quantify by HPLC-UV separate_solid->analyze_hplc validate 7. Validate Equilibrium (Consistent concentration over time) analyze_hplc->validate

Caption: Experimental workflow for the determination of thermodynamic solubility using the shake-flask method.

Comparative Solubility Data of Related Fenamates

While awaiting specific data for this compound, the solubility profiles of related fenamates can provide valuable context.

CompoundSolventSolubilityReference
Anthranilic Acid Water (25°C)0.572 g/100 mL[6]
Meclofenamic Acid Sodium Salt Water50 mg/mL[7]
Meclofenamic Acid Sodium Salt Methanol50 mg/mL[7]

Note: The higher solubility of the meclofenamic acid sodium salt is due to its salt form.

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will significantly influence its development as a therapeutic agent. Based on its chemical structure and the properties of the broader fenamate class, it is anticipated to be a poorly water-soluble, lipophilic compound with pH-dependent solubility. The provided shake-flask protocol offers a robust and validated method for accurately determining its thermodynamic solubility in various physiologically and pharmaceutically relevant media.

Future work should focus on generating precise experimental data for this compound to confirm these theoretical considerations. Investigating the impact of different polymorphic forms on solubility and exploring solubility enhancement strategies, such as salt formation, co-crystallization, or the use of amorphous solid dispersions, will be crucial next steps in its preclinical development.

References

  • Sciencemadness Wiki. (2020, June 30). Anthranilic acid. Retrieved from [Link]

  • Scribd. (n.d.). Anthranilic Acid Chemical Properties. Retrieved from [Link]

  • Reddit. (2025, March 10). Anthranilic acid (2-aminobenzoic acid) large needles from water. r/crystalgrowing. Retrieved from [Link]

  • Solubility of Things. (n.d.). Anthranilic acid. Retrieved from [Link]

  • PubMed. (1995, March). Some physicochemical properties of mefenamic acid. Retrieved from [Link]

  • PubChem. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. Retrieved from [Link]

  • Loba Chemie. (2015, April 9). N-PHENYLANTHRANILIC ACID AR MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Some Physicochemical Properties of Mefenamic Acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Meclofenamic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Fenamic acid. Retrieved from [Link]

  • ResearchGate. (2025, November 10). Structural details on the interaction of fenamates with lipid membranes. Retrieved from [Link]

  • PubChem. (n.d.). Mefenamic Acid. Retrieved from [Link]

Sources

Spectroscopic Characterization of N-(2-Chlorophenyl)anthranilic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

N-(2-Chlorophenyl)anthranilic acid is a derivative of N-phenylanthranilic acid (fenamic acid), a core structure in many non-steroidal anti-inflammatory drugs (NSAIDs).[1] Accurate and unambiguous structural confirmation is paramount in drug discovery and quality control, necessitating a multi-faceted analytical approach. This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound (CAS: 10166-39-9), covering Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By synthesizing data from analogous structures and foundational spectroscopic principles, this document serves as an expert resource for researchers, analytical chemists, and drug development professionals, detailing not only the expected data but also the rationale behind the spectral features and the standardized protocols for their acquisition.

Molecular Structure and Analytical Rationale

The foundational step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of an anthranilic acid moiety linked via a secondary amine to a 2-chlorophenyl group. This structure presents several key features for spectroscopic interrogation: two distinct aromatic rings with different substitution patterns, a carboxylic acid group, a secondary amine linkage, and a C-Cl bond. Each of these components yields characteristic signals in NMR, IR, and MS, allowing for a confident and complete structural elucidation.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous assignment.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum is anticipated to show distinct signals for the aromatic, amine, and carboxylic acid protons. The chemical shifts are influenced by the electronic environment, with electron-withdrawing groups (like -COOH and -Cl) causing downfield shifts for nearby protons.

Predicted ¹H NMR Data:

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale & Notes
Carboxylic Acid (-COOH) > 12.0 Broad Singlet (br s) Highly deshielded, acidic proton. Often exchanges with trace water, leading to broadening.
Amine (-NH-) 9.0 - 10.0 Broad Singlet (br s) Deshielded by adjacent aromatic rings. Broadening due to quadrupole effects of the nitrogen atom and potential hydrogen bonding. Similar N-H protons in related structures appear around 9.3 ppm.[1]

| Aromatic (Ar-H) | 6.8 - 8.2 | Multiplets (m) | A complex region with 8 distinct protons. Protons on the anthranilic acid ring will show different splitting patterns from those on the 2-chlorophenyl ring. The proton ortho to the -COOH group is expected at the most downfield end (~8.0-8.2 ppm). |

Carbon-13 (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The presence of 13 distinct signals would confirm the proposed structure.

Predicted ¹³C NMR Data:

Carbon Type Predicted Chemical Shift (δ, ppm) Rationale & Notes
Carboxylic Acid (-C OOH) 168 - 175 Characteristic downfield shift for a carbonyl carbon in a carboxylic acid. Similar ester derivatives show this peak at ~174 ppm.[1]
Aromatic (C-NH, C-COOH, C-Cl) 140 - 150 Quaternary carbons attached to heteroatoms are significantly deshielded.

| Aromatic (C-H) | 115 - 138 | Aromatic CH carbons appear in this standard range. The specific shifts depend on the electronic effects of the substituents. |

Experimental Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for this class of compounds and for its ability to allow observation of exchangeable protons (-COOH, -NH).

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d₆.

    • Shim the magnetic field to achieve optimal homogeneity, using the lock signal as a reference.

  • Data Acquisition (¹H NMR):

    • Acquire a standard one-pulse ¹H spectrum.

    • Set a spectral width of approximately 16 ppm.

    • Use a 30-degree pulse angle and a relaxation delay of 2 seconds.

    • Co-add 16 scans for a good signal-to-noise ratio.

  • Data Acquisition (¹³C NMR):

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set a spectral width of approximately 220 ppm.

    • Use a 45-degree pulse angle with a relaxation delay of 2 seconds.

    • Co-add at least 1024 scans to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the ¹H spectrum to the residual DMSO peak at δ 2.50 ppm and the ¹³C spectrum to the DMSO-d₆ multiplet centered at δ 39.52 ppm.

cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-15 mg Sample dissolve Dissolve in 0.6 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock & Shim transfer->lock acq_H1 Acquire 1H Spectrum lock->acq_H1 acq_C13 Acquire 13C Spectrum lock->acq_C13 process FT, Phase & Baseline Correction acq_H1->process acq_C13->process calibrate Calibrate to Solvent Residual Peak process->calibrate analysis Spectral Analysis & Assignment calibrate->analysis M [C13H10ClNO2]+• m/z 247/249 F1 [C12H10ClN]+• m/z 202/204 M->F1 - •COOH F2 [C13H10NO2]+ m/z 212 M->F2 - •Cl F3 [C12H9N]+• m/z 167 F1->F3 - •Cl F2->F3 - •COOH

Figure 3: Proposed EI fragmentation pathway for this compound.

Experimental Protocol: MS Data Acquisition (EI)
  • Sample Introduction: Introduce a small quantity of the solid sample into the mass spectrometer via a direct insertion probe.

  • Ionization: Volatilize the sample by heating the probe. Ionize the gaseous molecules using a standard electron beam of 70 eV.

  • Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) analyzer.

  • Detection: Detect the ions and generate a mass spectrum, which plots relative intensity versus m/z.

Conclusion

The comprehensive spectroscopic analysis of this compound relies on the synergistic interpretation of NMR, IR, and MS data. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the specific arrangement of substituents on the aromatic rings. IR spectroscopy provides rapid verification of essential functional groups, including the carboxylic acid, secondary amine, and C-Cl bond. Finally, mass spectrometry confirms the molecular weight and provides definitive evidence for the presence of a single chlorine atom through its characteristic isotopic pattern. By following the detailed protocols and using the predictive data in this guide, researchers can confidently verify the structure and purity of this important pharmaceutical precursor.

References

  • SpectraBase. (n.d.). N-(2-amino-4-chlorophenyl)anthranilic acid. Retrieved February 1, 2026, from [Link]

  • Bala, M., Yadav, R., & Girdhar, A. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian Journal of Chemistry, 36(10), 2270-2276. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). Anthranilic Acid. Retrieved February 1, 2026, from [Link]

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  • Al-Joboury, M. I. (2011). Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Journal of Al-Nahrain University, 14(1), 59-66. Retrieved February 1, 2026, from [Link]

  • PubChem. (n.d.). 2-((3-Chlorophenyl)amino)benzoic acid. Retrieved February 1, 2026, from [Link]

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  • Al-Hamdani, A. A., & Al-Khafaji, N. J. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. Journal of the Serbian Chemical Society, 87(3), 295-308. Retrieved February 1, 2026, from [Link]

  • El-Sherif, A. A., et al. (2021). Aniline-co-o-anthranilic Acid Copolymer-Chitosan/Ag@AgCl Nanohybrid as a Carrier for (E)-N′-(Pyridin-2-ylmethylene) Hydrazinecarbothiohydrazide Release and Antimicrobial Activity. ACS Omega, 6(34), 22285–22300. Retrieved February 1, 2026, from [Link]

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"N-(2-Chlorophenyl)anthranilic acid" crystal structure

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Crystal Structure of N-(2-Chlorophenyl)anthranilic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the crystal structure of this compound, a molecule of interest in pharmaceutical research due to its relation to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs). Understanding the solid-state structure of this and related active pharmaceutical ingredients (APIs) is paramount for controlling drug efficacy, stability, and bioavailability. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into structural determination and analysis.

Introduction: The Significance of Solid-State Structure

This compound belongs to the family of N-aryl anthranilic acids, the parent structures for fenamate NSAIDs. The therapeutic action of these molecules is intrinsically linked to their three-dimensional shape. However, in the solid state, both the conformation of the individual molecule and the arrangement of molecules into a crystal lattice can vary significantly. This phenomenon, known as polymorphism, can profoundly impact critical pharmaceutical properties including solubility, dissolution rate, and manufacturing consistency. Therefore, a thorough characterization of the crystal structure is not merely an academic exercise but a foundational requirement for robust drug development.

Molecular Conformation and Isomerism

The this compound molecule is characterized by two key components: an anthranilic acid moiety and a 2-chlorophenyl ring, connected by a secondary amine bridge. The primary source of conformational flexibility is the rotation around the C-N bonds linking the two aromatic rings. This results in a variable dihedral angle between the planes of the phenyl rings.

Studies on analogous compounds, such as tolfenamic acid, have demonstrated that different polymorphs can "trap" the molecule in distinct conformations. For instance, two polymorphs of tolfenamic acid exhibit significantly different interplanar angles of 46° and 73°, respectively.[1][2] This conformational isomerism is dictated by the minimization of steric hindrance and the optimization of intermolecular interactions within the crystal lattice.[2] For this compound, the chlorine substituent on the ortho position introduces specific steric and electronic effects that influence the preferred molecular conformation in the solid state.

Crystallography and the Phenomenon of Polymorphism

Polymorphism is the ability of a solid material to exist in multiple crystalline forms. Each polymorph possesses a distinct crystal lattice arrangement and, consequently, different physicochemical properties. For N-aryl anthranilic acids, polymorphism is a well-documented characteristic, driven by the molecule's conformational flexibility and the potential for various strong and weak intermolecular interactions.[3][4]

The definitive repository for crystallographic information is the Cambridge Structural Database (CSD), which archives over a million small-molecule organic and organometallic crystal structures.[5][6] A search of the CSD is the authoritative first step to determine if the crystal structure of this compound or its polymorphs has been previously determined and published.

Experimental Determination of Crystal Structure

The elucidation of a crystal structure is a multi-step process that begins with synthesis and culminates in high-resolution diffraction analysis. Each step is critical for obtaining a reliable and accurate structural model.

Synthesis and Single Crystal Growth

A robust synthesis is the prerequisite for obtaining high-purity material for crystallization. The Ullmann condensation is a well-established and effective method for preparing N-aryl anthranilic acids.[7][8]

Protocol: Synthesis via Ullmann Condensation

  • Reactant Charging: In a round-bottom flask equipped with a reflux condenser, combine 2-chlorobenzoic acid (1 equivalent), 2-chloroaniline (1.2 equivalents), anhydrous potassium carbonate (1.5 equivalents), and a catalytic amount of copper(I) oxide or copper powder.

  • Solvent and Reflux: Add a suitable high-boiling solvent, such as N,N-dimethylformamide (DMF) or use an excess of the aniline as the solvent. Heat the mixture to reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After cooling, pour the reaction mixture into a vigorously stirred solution of concentrated hydrochloric acid and water. This will precipitate the crude product.

  • Purification: Filter the crude solid, wash thoroughly with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water or acetic acid) to yield purified this compound.[9] The use of activated carbon during recrystallization can help remove colored impurities.[7][9]

Protocol: Single Crystal Growth

High-quality single crystals are essential for X-ray diffraction. The goal is to allow molecules to order themselves slowly into a defect-free lattice.

  • Solvent Selection: Screen a range of solvents (e.g., acetone, ethanol, ethyl acetate, acetonitrile, toluene) for moderate solubility of the purified compound. An ideal solvent dissolves the compound when hot but shows limited solubility at room temperature.

  • Slow Evaporation: Prepare a saturated or near-saturated solution of the compound in a chosen solvent at room temperature. Loosely cover the vial (e.g., with perforated parafilm) and leave it undisturbed in a vibration-free environment. The slow evaporation of the solvent will gradually increase the concentration, promoting the growth of well-ordered crystals over days or weeks.

  • Slow Cooling: Prepare a saturated solution at an elevated temperature. Insulate the container (e.g., by placing it in a dewar flask filled with hot water) to ensure a very slow cooling rate. This minimizes rapid precipitation and encourages the formation of fewer, larger crystals.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed jar containing a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution, reducing the compound's solubility and inducing crystallization.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive, non-destructive technique for determining the precise three-dimensional arrangement of atoms in a crystal.[10][11]

Workflow: From Crystal to Structure

The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern. The geometry and intensity of the diffracted beams are directly related to the arrangement of atoms in the crystal lattice according to Bragg's Law (nλ = 2d sinθ).[10]

SCXRD_Workflow cluster_exp Experimental Phase cluster_analysis Computational Phase CrystalMount 1. Crystal Selection & Mounting Centering 2. Goniometer Centering CrystalMount->Centering Positioning DataCollection 3. Data Collection (Diffractometer) Centering->DataCollection Irradiation DataReduction 4. Data Integration & Reduction DataCollection->DataReduction Raw Data StructureSolution 5. Structure Solution (Phase Problem) DataReduction->StructureSolution hkl File StructureRefinement 6. Structure Refinement StructureSolution->StructureRefinement Initial Model Validation 7. Validation & Analysis StructureRefinement->Validation Refined Model (CIF)

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Self-Validating Protocol for SCXRD:

  • Data Collection: A high degree of data completeness and redundancy is crucial. Collecting data over a full sphere of reflection ensures that symmetry-equivalent reflections can be averaged, improving the signal-to-noise ratio and providing an internal check on data quality (R_int).

  • Structure Refinement: The model is refined against the experimental data to minimize the difference between observed and calculated structure factors. Key statistical indicators of a successful refinement include a low R1 value (typically < 0.05 for high-quality data) and a Goodness-of-Fit (GOOF) value close to 1.0. These metrics provide a quantitative measure of the model's accuracy.

Analysis of the Crystal Structure

The final output of an SCXRD experiment is a Crystallographic Information File (CIF), which contains the atomic coordinates, unit cell parameters, and other essential data.

Unit Cell and Molecular Packing

The analysis begins with the determination of the unit cell—the smallest repeating unit of the crystal lattice—and the space group, which describes the symmetry elements within the cell. The relationship between molecular conformation and the resulting crystal packing is fundamental to understanding polymorphism.

Packing_Diagram Molecule Molecular Conformation Interactions Intermolecular Interactions Molecule->Interactions dictates Packing Crystal Packing (Lattice) Interactions->Packing governs Packing->Molecule influences Properties Macroscopic Properties Packing->Properties determines

Caption: Interplay between conformation, interactions, and properties.

Intermolecular Interactions

The stability of the crystal lattice is governed by a network of non-covalent interactions. For this compound, several key interactions are anticipated:

  • Carboxylic Acid Dimer: The most common and robust supramolecular synthon is the formation of a centrosymmetric dimer via strong O-H···O hydrogen bonds between the carboxylic acid groups of two adjacent molecules.[3]

  • N-H···O Hydrogen Bonds: The secondary amine can act as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule, often forming chains or tapes that link the primary dimers.

  • Weak Interactions: The structure is further stabilized by a combination of weaker C-H···O, C-H···π, and π···π stacking interactions between the aromatic rings.[12] The chlorine atom can participate in C-H···Cl or halogen bonding, further directing the crystal packing.[13] Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these varied intermolecular contacts.[13]

Representative Crystallographic Data

The following table summarizes the type of data obtained from a successful SCXRD experiment. The values provided are illustrative and representative of a typical N-aryl anthranilic acid structure.

ParameterIllustrative ValueDescription
Chemical FormulaC₁₃H₁₀ClNO₂The elemental composition of the molecule.
Formula Weight247.68 g/mol The molar mass of the compound.
Crystal SystemMonoclinicThe crystal lattice system (e.g., triclinic, monoclinic, orthorhombic).
Space GroupP2₁/cThe symmetry of the crystal lattice.
a, b, c [Å]a = 8.5, b = 12.0, c = 10.5The dimensions of the unit cell.
α, β, γ [°]α = 90, β = 98.5, γ = 90The angles of the unit cell.
Volume [ų]1058The volume of the unit cell.
Z4The number of molecules in the unit cell.
Density (calculated)1.55 g/cm³The calculated density of the crystal.
R1 [I > 2σ(I)]0.045A measure of the agreement between the model and the experimental data.
wR2 (all data)0.115A weighted measure of agreement for all reflection data.
Goodness-of-Fit (GOOF)1.03An indicator of the quality of the refinement; should be close to 1.

Conclusion

The crystal structure of this compound is a critical determinant of its physical and pharmaceutical properties. A comprehensive analysis, grounded in meticulous synthesis, controlled crystallization, and high-resolution single-crystal X-ray diffraction, is essential. This guide outlines the authoritative methodologies and analytical frameworks required to fully elucidate and understand its solid-state behavior. The potential for polymorphism necessitates a rigorous experimental approach to ensure that the stable and desired crystalline form is identified and consistently produced, thereby guaranteeing the safety, stability, and efficacy of any potential drug product.

References

  • Andersen, K. V., Larsen, S., Alhede, B., Gelting, N., & Buchardt, O. (1989). Characterization of two polymorphic forms of tolfenamic acid, N-(2-methyl-3-chlorophenyl)anthranilic acid: their crystal structures and relative stabilities. J. Chem. Soc., Perkin Trans. 2, 1443-1447. [Link]

  • Royal Society of Chemistry. (1989). Characterization of Two Polymorphic Forms of Tolfenamic Acid, N-(2-Methyl-3-chlorophenyl)anthranilic Acid. RSC Publishing. [Link]

  • Thakur, A., et al. (2009). Regioselective copper-catalyzed amination of chlorobenzoic acids: synthesis and solid-state structures of N-aryl anthranilic acid derivatives. Organic Letters, 11(10), 2141-2144. [Link]

  • National Center for Biotechnology Information. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. PubChem Compound Database. [Link]

  • ResearchGate. (n.d.). Effect of Homologation on the Polymorphism of Anthranilic Acids. [Link]

  • Physical Sciences Data-science Service. (n.d.). Cambridge Structural Database (CSD). [Link]

  • Goud, N. R., et al. (2022). Probing the Electronic Properties and Interaction Landscapes in a Series of N-(Chlorophenyl)pyridinecarboxamides. Crystal Growth & Design, 22(5), 3235–3251. [Link]

  • PrepChem.com. (n.d.). Synthesis of Step A -- N-phenyl-anthranilic acid. [Link]

  • University of Massachusetts Dartmouth. (n.d.). Cambridge Structural Database. [Link]

  • CAS Common Chemistry. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. [Link]

  • Organic Syntheses. (n.d.). Acridone. [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. [Link]

  • Perles, J. (2020). Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. Crystals, 10(10), 934. [Link]

  • Allen, F. H., & Kennard, O. (1993). The Cambridge Structural Database (CSD): Current Activities and Future Plans. Journal of Research of the National Institute of Standards and Technology, 98(3), 317-323. [Link]

  • Pellón, R. F., et al. (2006). Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synthetic Communications, 36(15), 2199-2205. [Link]

  • Sharma, V., et al. (2022). X-Ray Crystal Structure Analysis of N'-Acetyl-N'-Phenyl-2-Naphthohydrazide. European Journal of Chemistry, 13(3), 253-258. [Link]

Sources

Technical Deep Dive: The Pleiotropic Mechanisms of N-(2-Chlorophenyl)anthranilic Acid (Tolfenamic Acid)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-(2-Chlorophenyl)anthranilic acid , pharmacologically known as Tolfenamic Acid (TA) , is a fenamate-class non-steroidal anti-inflammatory drug (NSAID).[1] While historically categorized solely as a cyclooxygenase (COX) inhibitor for migraine and acute pain, recent proteomic and transcriptomic profiling has revealed a distinct, non-canonical mechanism: the targeted degradation of Specificity Protein 1 (Sp1).

This guide dissects the compound's dual mechanism of action:[2][3]

  • Canonical: Preferential COX-2 inhibition via a unique "inverted binding" mode that confers substrate selectivity.[4]

  • Non-Canonical: Promotion of Sp1 degradation via the ubiquitin-proteasome pathway, driving downstream therapeutic effects in neurodegeneration (Alzheimer's) and oncology.

Part 1: Chemical & Pharmacological Profile[5][6]

PropertySpecificationClinical Relevance
IUPAC Name 2-[(2-Chloro-3-methylphenyl)amino]benzoic acidCore fenamate scaffold.
Molecular Weight 261.7 g/mol Small molecule; high oral bioavailability.
Lipophilicity (LogP) ~5.3High CNS Penetration: Critical for its efficacy in migraine and potential utility in Alzheimer's disease.
pKa 3.9 (Carboxylic acid)Ionized at physiological pH; binds plasma proteins (albumin).

Part 2: Canonical Mechanism – Substrate-Selective COX Inhibition

Unlike traditional NSAIDs that indiscriminately block the cyclooxygenase channel, Tolfenamic Acid exhibits preferential COX-2 selectivity and a unique "substrate-selective" inhibition profile.

The "Inverted Binding" Topology

Crystallographic studies reveal that fenamates, including Tolfenamic Acid, bind within the COX-2 channel in an inverted orientation compared to arachidonic acid.

  • Interaction: The carboxylate group of TA interacts with Tyr-385 and Ser-530 at the apex of the COX channel.[4]

  • Consequence: This binding mode quenches tyrosyl radicals essential for catalysis. Crucially, this inhibition is often substrate-selective , potently blocking the oxygenation of endocannabinoids (like 2-arachidonoylglycerol) while potentially sparing arachidonic acid oxygenation under specific peroxide tones. This nuance suggests a mechanism for modulating neuroinflammation without complete suppression of homeostatic prostaglandins.

Quantitative Potency Data (IC50)

Data synthesized from canine monocyte/macrophage assays and human recombinant enzyme panels.

Target IsoformIC50 (µM)Selectivity Ratio (COX-1/COX-2)Mechanistic Outcome
COX-1 ~3.0 - 75.0--Sparing of gastric mucosal protection (relative to non-selective NSAIDs).
COX-2 0.1 - 0.2 15 - 375x Potent reduction of inducible inflammatory prostaglandins (PGE2).
Pathway Visualization: The Arachidonic Cascade

COX_Pathway Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA Hydrolysis PLA2 Phospholipase A2 PLA2->AA COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 / PGH2 COX1->PGG2 COX2->PGG2 TA Tolfenamic Acid (Inhibitor) TA->COX1 Weak Inhibition TA->COX2 Preferential Inhibition (IC50 ~0.2µM) PGE2 Prostaglandin E2 (Inflammation/Pain) PGG2->PGE2 TxA2 Thromboxane A2 (Platelet Aggregation) PGG2->TxA2

Figure 1: Canonical anti-inflammatory pathway showing preferential inhibition of the inducible COX-2 isoform by Tolfenamic Acid.[5][6]

Part 3: Non-Canonical Mechanism – Sp1 Degradation & Neuroprotection

The distinguishing feature of Tolfenamic Acid among NSAIDs is its ability to modulate the Specificity Protein 1 (Sp1) transcription factor. Sp1 is frequently overexpressed in neurodegenerative diseases (AD) and certain cancers (pancreatic), driving the transcription of pathogenic proteins.

Mechanism of Sp1 Downregulation

Tolfenamic Acid does not merely block Sp1 binding to DNA; it accelerates the proteasomal clearance of the protein.

  • Ubiquitination: TA treatment enhances the ubiquitination of Sp1.

  • Proteasomal Targeting: The ubiquitinated Sp1 is recognized and degraded by the 26S proteasome.

  • Transcriptional Silencing: Reduced nuclear Sp1 levels lead to downregulation of Sp1-dependent genes.

Therapeutic Targets Downstream of Sp1[9]
  • Alzheimer's Disease (AD):

    • APP (Amyloid Precursor Protein): Sp1 drives APP transcription.[7] TA lowers APP levels and subsequent Aβ plaque load.[8][9]

    • Tau (MAPT): TA reduces Tau mRNA expression.

    • CDK5: TA inhibits the expression of CDK5, a kinase responsible for pathogenic Tau hyperphosphorylation.[2]

  • Oncology:

    • Survivin & VEGF: Sp1 regulates these survival and angiogenic factors. TA treatment sensitizes cancer cells to apoptosis by depleting them.

Pathway Visualization: The Sp1-AD Axis

Sp1_Pathway TA Tolfenamic Acid Sp1_Prot Sp1 Protein TA->Sp1_Prot Induces Degradation Ubiquitin Ubiquitin-Proteasome System Sp1_Prot->Ubiquitin Targeted for Promoter_APP APP Gene Promoter (GC-Rich Box) Sp1_Prot->Promoter_APP Activates Promoter_Tau MAPT (Tau) Promoter Sp1_Prot->Promoter_Tau Activates Promoter_BACE BACE1 Promoter Sp1_Prot->Promoter_BACE Activates Ubiquitin->Sp1_Prot Degrades Ab Amyloid Beta (Aβ) Plaques Promoter_APP->Ab Transcription/Translation NFT Neurofibrillary Tangles (Tau) Promoter_Tau->NFT Hyperphosphorylation Promoter_BACE->Ab Enzymatic Cleavage

Figure 2: The disease-modifying mechanism of Tolfenamic Acid in Alzheimer's pathology via Sp1 degradation.

Part 4: Experimental Protocols

Protocol A: Validation of Sp1 Degradation (Western Blot)

Use this protocol to verify the non-canonical mechanism in cellular models (e.g., Panc-1 or SH-SY5Y).

  • Cell Seeding: Plate cells at

    
     cells/well in 6-well plates. Allow attachment for 24 hours.
    
  • Treatment:

    • Dissolve Tolfenamic Acid in DMSO (Stock: 100 mM).

    • Treat cells with TA at 50 µM for 48 hours .

    • Control: Vehicle (DMSO < 0.1%).

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease inhibitors (PMSF, aprotinin).

  • Quantification: Determine protein concentration via BCA assay. Load 20–40 µg of protein per lane.

  • Immunoblotting:

    • Primary Antibody: Anti-Sp1 (1:1000 dilution).

    • Loading Control: Anti-

      
      -actin or Anti-GAPDH.
      
  • Result Interpretation: A successful assay will show a >60% reduction in Sp1 band intensity in TA-treated lanes compared to control, confirming proteasomal degradation.

Protocol B: COX Isoform Selectivity Assay

Use this to determine the IC50 ratio for COX-2 vs COX-1.

  • System: Canine monocyte/macrophage cell lines (or human whole blood assay).

  • Induction (COX-2): Incubate cells with Lipopolysaccharide (LPS, 10 µg/mL) for 24 hours to induce COX-2 expression.

    • Note: Non-induced cells constitutively express COX-1.[10]

  • Inhibitor Incubation: Add Tolfenamic Acid (range: 0.001 µM to 10 µM) for 30 minutes.

  • Substrate Addition: Add Arachidonic Acid (10 µM) for 15 minutes.

  • Measurement: Terminate reaction. Measure PGE2 levels in the supernatant using a specific Enzyme Immunoassay (EIA).

  • Calculation: Plot log(concentration) vs. % inhibition. Calculate IC50 for LPS-induced (COX-2) vs. non-induced (COX-1) wells.

References

  • Substrate-selective Inhibition of Cyclooxygenase-2 by Fenamic Acid Derivatives. Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

  • Tolfenamic acid interrupts the de novo synthesis of the β-amyloid precursor protein and lowers amyloid beta via a transcriptional pathway. Source:[7][9] PubMed URL:[3][11][Link]

  • Tolfenamic acid inhibits GSK-3β and PP2A mediated tau hyperphosphorylation in Alzheimer's disease models. Source: PubMed Central URL:[Link]

  • Evaluation of selective inhibition of canine cyclooxygenase 1 and 2 by carprofen and other nonsteroidal anti-inflammatory drugs. Source: American Journal of Veterinary Research URL:[12][Link][13][14]

  • Tolfenamic acid and pancreatic cancer growth, angiogenesis, and Sp protein degradation. Source: Journal of the National Cancer Institute URL:[3][Link][13]

Sources

Methodological & Application

Application Note & Protocol: Ullmann Condensation for the Synthesis of N-(2-Chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This document provides an in-depth technical guide for the synthesis of N-(2-Chlorophenyl)anthranilic acid, a key intermediate in the production of various pharmaceuticals. The protocol is centered on the Ullmann condensation, a robust and versatile copper-catalyzed cross-coupling reaction. This guide is intended for researchers, scientists, and drug development professionals, offering not only a step-by-step procedure but also a detailed rationale behind the selection of reagents and reaction conditions to ensure reproducibility and high-yield outcomes.

Introduction: The Significance of N-Aryl Anthranilic Acids

N-aryl anthranilic acids are a critical class of compounds in medicinal chemistry. Specifically, this compound serves as a direct precursor to several acridone and acridine derivatives, which are investigated for their biological activities.[1] The Ullmann condensation, first reported by Fritz Ullmann in 1903, remains a cornerstone for the formation of carbon-nitrogen (C-N) bonds, providing a powerful tool for accessing these valuable molecular scaffolds.[1] While classical Ullmann reactions were often hampered by harsh conditions—requiring high temperatures and stoichiometric amounts of copper—modern advancements have introduced ligand-accelerated protocols that proceed under milder conditions with greater efficiency and broader substrate scope.[2][3][4]

This guide focuses on a modified Ullmann protocol optimized for the coupling of 2-chlorobenzoic acid and anthranilic acid, addressing the specific challenges associated with the use of a less reactive aryl chloride.

The Ullmann Condensation: Mechanistic Overview

The Ullmann N-arylation is a copper-catalyzed nucleophilic aromatic substitution.[5] While the precise mechanism has been a subject of extensive study, a widely accepted catalytic cycle involves Cu(I) and Cu(III) intermediates.[6][7] Understanding this cycle is paramount for rationally optimizing reaction conditions.

The Catalytic Cycle consists of three primary steps:

  • Formation of the Copper(I) Amide Complex: The reaction is initiated by the deprotonation of the amine (anthranilic acid) by a base, followed by coordination to the Cu(I) catalyst. The presence of the ortho-carboxylic acid group in anthranilic acid can play a crucial role, potentially acting as an ancillary ligand that stabilizes the copper complex and facilitates the subsequent steps.[3]

  • Oxidative Addition: The aryl halide (2-chlorobenzoic acid) undergoes oxidative addition to the copper(I) amide complex. This is often the rate-limiting step, particularly for less reactive aryl chlorides. This step forms a transient, high-valent Cu(III) intermediate.[5][7]

  • Reductive Elimination: The Cu(III) complex undergoes reductive elimination to form the desired C-N bond of the N-aryl anthranilic acid product, regenerating the active Cu(I) catalyst, which can then re-enter the catalytic cycle.[5][7]

Ullmann_Mechanism cluster_cycle CuI Cu(I) Catalyst CuAmide Copper(I) Amidate [(L)Cu(I)-NHR] CuI->CuAmide + R-NH₂ + Base - Base-H⁺ Amine Anthranilic Acid (R-NH₂) Base Base CuIII Copper(III) Intermediate [(L)Cu(III)(NHR)(Ar)(Cl)] CuAmide->CuIII Oxidative Addition + Ar-Cl ArX 2-Chlorobenzoic Acid (Ar-Cl) Product This compound (Ar-NHR) CuIII->Product Reductive Elimination Product->CuI Catalyst Regeneration center

Caption: Proposed catalytic cycle for the Ullmann N-arylation.

Critical Parameters and Experimental Causality

The success of the Ullmann condensation hinges on the careful selection of several key parameters. The choices outlined below are based on established principles for overcoming the low reactivity of aryl chlorides.

  • Copper Catalyst Source: The active catalytic species is generally considered to be Cu(I).[8] While elemental copper powder or Cu(II) salts can be used, they require in situ reduction, which can lead to variable reaction rates. Using a Cu(I) salt, such as Copper(I) iodide (CuI) or Copper(I) bromide (CuBr) , provides a direct source of the active catalyst, leading to more consistent results. For this synthesis, CuI is recommended due to its proven efficacy.[3][8]

  • The Role of the Base: A base is essential for deprotonating the nitrogen nucleophile. The choice of base affects both the reaction rate and yield.

    • Strong, non-nucleophilic bases are preferred. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[8] Cs₂CO₃ is often superior due to its higher solubility in organic solvents, but K₂CO₃ is a more cost-effective alternative that provides excellent results in this system. The base also neutralizes the HCl generated during the reaction.

  • Solvent Selection: The solvent must be polar to dissolve the reactants and the copper catalyst complex, and it must have a high boiling point to accommodate the required reaction temperatures.[4] Dimethylformamide (DMF) is an excellent solvent for this purpose, facilitating the reaction at temperatures around 120-130 °C.[4][9] Its ability to coordinate with the copper ion can also be beneficial.

  • Temperature Control: Traditional Ullmann reactions often required temperatures exceeding 200 °C.[3][4] However, modern protocols operate at lower temperatures, typically in the 100-140 °C range.[8] For the coupling of an aryl chloride, a temperature of 120-130 °C provides a good balance between achieving a reasonable reaction rate and minimizing thermal decomposition of the starting materials and product.[9]

  • Ligand Acceleration (Optional but Recommended): While this reaction can proceed without a ligand due to the potential chelating effect of the substrates, the addition of a simple, inexpensive ligand can significantly improve reaction rates and yields. N,N'-Dimethylethylenediamine (DMEDA) or amino acids like L-proline are known to be effective ligands for copper, stabilizing the catalyst and facilitating the oxidative addition step.[5]

Detailed Experimental Protocol

This protocol describes the synthesis of this compound on a 10 mmol scale. All operations should be performed in a well-ventilated fume hood.

Reagent and Materials Table
ReagentMolar Mass ( g/mol )Amount (mmol)Mass/VolumeMolar Equiv.
2-Chlorobenzoic Acid156.57101.57 g1.0
Anthranilic Acid137.14121.65 g1.2
Copper(I) Iodide (CuI)190.451190 mg0.1
Potassium Carbonate (K₂CO₃)138.21202.76 g2.0
Dimethylformamide (DMF)--20 mL-
Experimental Workflow Diagram

Workflow A 1. Reagent Setup Add solids (2-chlorobenzoic acid, anthranilic acid, CuI, K₂CO₃) to a round-bottom flask. B 2. Solvent Addition & Inert Atmosphere Add DMF. Equip with condenser and flush with Nitrogen or Argon. A->B C 3. Reaction Heat mixture to 125 °C with vigorous stirring for 12-24h. B->C D 4. Monitoring Monitor progress via TLC (e.g., 3:1 Hexanes:Ethyl Acetate). C->D D->C If incomplete E 5. Workup: Quenching & Acidification Cool to RT. Pour into ice-water. Acidify with conc. HCl to pH ~2-3. D->E If complete F 6. Isolation Collect precipitate via vacuum filtration. Wash with cold water. E->F G 7. Purification Recrystallize crude product from an Ethanol/Water mixture. F->G H 8. Characterization Dry the purified solid. Obtain mass, melting point, and spectroscopic data. G->H

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Methodology
  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, add 2-chlorobenzoic acid (1.57 g, 10 mmol), anthranilic acid (1.65 g, 12 mmol), copper(I) iodide (190 mg, 1 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

    • Causality Note: Using a slight excess of the amine component (anthranilic acid) can help drive the reaction to completion. Potassium carbonate is used in stoichiometric excess to ensure complete deprotonation of both the amine and carboxylic acid groups and to neutralize the generated acid.

  • Solvent Addition: Add 20 mL of anhydrous dimethylformamide (DMF) to the flask.

    • Causality Note: Anhydrous solvent is recommended to prevent potential side reactions, such as the hydrolysis of the aryl halide, which can be promoted by the presence of water at high temperatures.[8]

  • Inert Atmosphere: Equip the flask with a reflux condenser and flush the entire system with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

    • Causality Note: While not always strictly necessary for Ullmann reactions, an inert atmosphere prevents the oxidation of the Cu(I) catalyst to the less active Cu(II) state, ensuring catalyst longevity and reaction efficiency.

  • Heating and Reaction: Immerse the flask in a preheated oil bath at 125 °C. Stir the reaction mixture vigorously. The mixture will typically turn a deep green or brown color.

    • Causality Note: Vigorous stirring is crucial in heterogeneous mixtures to ensure efficient mass transfer between the solid base and the dissolved reactants.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). Withdraw a small aliquot, dilute it with ethyl acetate, filter through a small plug of silica, and spot on a TLC plate. A suitable eluent system is 3:1 Hexanes:Ethyl Acetate. The reaction is typically complete within 12-24 hours.

  • Workup and Isolation: a. Once the reaction is complete (as determined by TLC), remove the flask from the oil bath and allow it to cool to room temperature. b. Slowly pour the dark reaction mixture into a beaker containing 200 mL of an ice-water mixture with stirring. c. Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid (HCl) until the pH is approximately 2-3 (check with pH paper). This will protonate the carboxylate group of the product, causing it to precipitate. d. Stir the mixture for 30 minutes in an ice bath to ensure complete precipitation. e. Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts and residual DMF.

  • Purification: a. Transfer the crude solid to a beaker and recrystallize from a suitable solvent system, such as an ethanol/water mixture. b. Dissolve the solid in a minimum amount of hot ethanol. Slowly add hot water until the solution becomes slightly turbid. c. Add a few drops of hot ethanol to redissolve the precipitate and then allow the solution to cool slowly to room temperature, followed by cooling in an ice bath. d. Collect the purified, crystalline product by vacuum filtration, wash with a small amount of cold ethanol/water (1:1), and dry under vacuum.

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst (Cu(I) oxidized).2. Insufficient Temperature.3. Ineffective Base.1. Use a fresh bottle of CuI. Ensure the reaction is run under an inert atmosphere.[8]2. Incrementally increase the temperature to 130-140 °C. Ensure the thermometer is accurately measuring the internal reaction temperature.3. Switch to a stronger or more soluble base like Cs₂CO₃. Ensure the base used is anhydrous.
Reaction Stalls 1. Catalyst deactivation.2. Substrate decomposition at high temperature over prolonged periods.1. Consider adding a ligand (e.g., 10-20 mol% DMEDA or L-proline) to stabilize the catalyst.[10]2. If the reaction is clean but slow, adding a fresh portion of the catalyst (e.g., 2-5 mol%) may restart the reaction.
Formation of Side Products 1. Homocoupling of 2-chlorobenzoic acid.2. Decarboxylation of the product or starting material.1. This is less common with aryl chlorides but can occur. Using a ligand can often increase the rate of the desired cross-coupling over homocoupling.2. Avoid excessive temperatures (>150 °C). Ensure the reaction is not run for an unnecessarily long time after completion.
Difficult Purification 1. Contamination with dark, tarry byproducts.2. Product is highly soluble in the recrystallization solvent.1. Before acidification, filter the cooled reaction mixture through a pad of Celite® to remove the copper catalyst and insoluble byproducts. Consider a charcoal treatment during recrystallization.2. Screen alternative recrystallization solvents (e.g., Toluene, Acetic Acid/Water). If recrystallization is ineffective, purification by column chromatography may be necessary.

References

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. (Note: URL not available from search, providing general reference)
  • Google Patents. (CN103420863A). Mefenamic acid short-process synthesis preparation and refining method.
  • ResearchGate. (2020). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • Baqi, Y., & Müller, C. E. (2010). Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nature Protocols, 5(5), 945–953. Retrieved from [Link]

  • Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. (Note: Specific URL not in search results, citing review)
  • ResearchGate. (2008). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

  • Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed N-Arylation of Indoles. Journal of the American Chemical Society, 124(50), 14844–14845. Retrieved from [Link]

  • Google Patents. (CN106380414B). A kind of mefenamic acid and its synthesis technology.
  • ResearchGate. (2023). Design, Synthesis and Investigation of Mefenamic Acid Containing Thiazolidine-4-one. Retrieved from [Link]

  • Jones, G. O., Liu, P., Houk, K. N., & Buchwald, S. L. (2009). Mechanistic Studies on the Copper-Catalyzed N-Arylation of Amides. Journal of the American Chemical Society, 131(18), 6497–6511. Retrieved from [Link]

  • Li, J. H., Liu, W. J., & Xie, Y. X. (2009). Highly Efficient and Reusable Copper-Catalyzed N-Arylation of Nitrogen-Containing Heterocycles with Aryl Halides. Molecules, 14(12), 5168–5179. Retrieved from [Link]

  • Sperotto, E., van Klink, G. P. M., & van Koten, G. (2011). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts, 1(1), 26-44. Retrieved from [Link]

Sources

The Ullmann Condensation in Practice: A Detailed Guide to the Copper-Catalyzed Synthesis of N-(2-Chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N-Arylanthranilic Acids

N-Arylanthranilic acids, also known as fenamic acids, represent a critical pharmacophore in medicinal chemistry. These compounds are the backbone of several non-steroidal anti-inflammatory drugs (NSAIDs) and are pivotal intermediates in the synthesis of various pharmaceuticals and fine chemicals.[1] The molecule of interest, N-(2-Chlorophenyl)anthranilic acid, is a valuable building block in drug discovery, with its structural motifs appearing in compounds with a range of biological activities. The synthesis of such diarylamine structures is most classically achieved through the Ullmann condensation, a copper-catalyzed cross-coupling reaction. This application note provides an in-depth technical guide for the synthesis of this compound, intended for researchers, scientists, and professionals in drug development.

The Heart of the Synthesis: Understanding the Ullmann Condensation

The Ullmann condensation is a cornerstone of C-N bond formation in organic synthesis, involving the reaction of an aryl halide with an amine, alcohol, or thiol in the presence of a copper catalyst.[2] In the synthesis of this compound, the reaction proceeds via the coupling of a halogenated benzoic acid with an aniline derivative. Two primary pathways can be envisioned: the reaction of 2-chlorobenzoic acid with 2-chloroaniline, or the reaction of anthranilic acid with 1,2-dichlorobenzene. For the purposes of this guide, we will focus on the more commonly employed and generally more efficient route: the condensation of 2-chlorobenzoic acid and 2-chloroaniline.

The mechanism of the Ullmann condensation has been a subject of extensive study, and while several pathways have been proposed, a generally accepted sequence involves the following key steps:

  • Formation of a Cu(I) species: The reaction is typically initiated by a Cu(I) salt, often generated in situ from a Cu(II) precursor or by the oxidative addition of the aryl halide to Cu(0).

  • Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition with the aryl halide (2-chlorobenzoic acid) to form an organocopper(III) intermediate.

  • Coordination and Deprotonation: The amine (2-chloroaniline) coordinates to the copper center, followed by deprotonation, often facilitated by a base, to form a copper(III)-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired this compound, regenerating the Cu(I) catalyst for the next cycle.

It is important to note that the exact mechanism can be influenced by the choice of ligands, solvent, and base, and the nature of the copper catalyst itself.[2]

Experimental Protocol: Synthesis of this compound

This protocol details a robust and reproducible method for the synthesis of this compound via a copper-catalyzed Ullmann condensation.

Materials and Reagents
ReagentFormulaMWCAS No.PuritySupplier
2-Chlorobenzoic acidC₇H₅ClO₂156.57118-91-2≥98%Sigma-Aldrich
2-ChloroanilineC₆H₆ClN127.5795-51-2≥98%Sigma-Aldrich
Copper(I) iodideCuI190.457681-65-4≥98%Sigma-Aldrich
Anhydrous Potassium CarbonateK₂CO₃138.21584-08-7≥99%Sigma-Aldrich
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2AnhydrousSigma-Aldrich
Hydrochloric Acid (HCl)HCl36.467647-01-037%Fisher Scientific
Ethyl AcetateC₄H₈O₂88.11141-78-6ACS GradeVWR
HexaneC₆H₁₄86.18110-54-3ACS GradeVWR
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Nitrogen or Argon gas inlet

  • Thermometer

  • Buchner funnel and filter flask

  • Separatory funnel (500 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Workflow Diagram

G cluster_prep 1. Reaction Setup cluster_reaction 2. Ullmann Condensation cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis prep_flask Combine 2-chlorobenzoic acid, 2-chloroaniline, K₂CO₃, and CuI in DMF prep_inert Flush with N₂/Ar prep_flask->prep_inert Establish inert atmosphere reaction_heat Heat to 140-150 °C with stirring prep_inert->reaction_heat Start reaction reaction_monitor Monitor by TLC reaction_heat->reaction_monitor workup_cool Cool to room temperature reaction_monitor->workup_cool Upon completion workup_acidify Pour into ice-water and acidify with HCl (pH 2-3) workup_cool->workup_acidify workup_extract Extract with Ethyl Acetate workup_acidify->workup_extract workup_wash Wash organic layer with brine and dry workup_extract->workup_wash purify_evap Concentrate under reduced pressure workup_wash->purify_evap purify_recrystallize Recrystallize from Ethanol/Water purify_evap->purify_recrystallize purify_characterize Characterize product (m.p., NMR, IR) purify_recrystallize->purify_characterize

Figure 1. A schematic overview of the experimental workflow for the synthesis of this compound.

Step-by-Step Protocol
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzoic acid (10.0 g, 63.8 mmol), 2-chloroaniline (9.0 g, 70.2 mmol, 1.1 eq), anhydrous potassium carbonate (13.2 g, 95.7 mmol, 1.5 eq), and copper(I) iodide (0.61 g, 3.2 mmol, 0.05 eq).

    • Add 100 mL of anhydrous N,N-dimethylformamide (DMF).

    • Flush the flask with nitrogen or argon for 10-15 minutes to ensure an inert atmosphere. This is crucial to prevent the oxidation of the Cu(I) catalyst.

  • Ullmann Condensation Reaction:

    • With vigorous stirring, heat the reaction mixture to 140-150 °C using a heating mantle.

    • Maintain this temperature and continue stirring for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, more polar spot indicates product formation.

  • Work-up and Isolation:

    • After the reaction is complete (as determined by TLC), allow the mixture to cool to room temperature.

    • Pour the dark reaction mixture into a beaker containing 500 mL of ice-cold water.

    • Slowly acidify the aqueous mixture to pH 2-3 by adding concentrated hydrochloric acid with constant stirring. This step protonates the carboxylate to precipitate the product.

    • The crude product will precipitate as a solid. If an oil forms, continue stirring until it solidifies.

    • Transfer the mixture to a 500 mL separatory funnel and extract the product with ethyl acetate (3 x 100 mL).

    • Combine the organic layers and wash with brine (2 x 100 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization.

    • Dissolve the crude solid in a minimal amount of hot ethanol and add water dropwise until turbidity persists.

    • Allow the solution to cool slowly to room temperature and then place it in an ice bath to complete crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.

Characterization of this compound

A self-validating protocol requires thorough characterization of the final product to confirm its identity and purity.

ParameterExpected Value/Observation
Appearance Off-white to pale yellow crystalline solid
Melting Point 190-195 °C[3]
Yield 60-75% (after purification)
  • ¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is expected to show complex multiplets in the aromatic region (δ 6.8-8.0 ppm). The NH and COOH protons will likely appear as broad singlets at lower fields (δ ~9.5 and ~13.0 ppm, respectively), which are exchangeable with D₂O.

  • ¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum should display signals corresponding to the aromatic carbons (δ 110-150 ppm) and the carboxylic acid carbonyl carbon (δ ~169 ppm).

  • FTIR (KBr, cm⁻¹): The infrared spectrum will exhibit characteristic absorption bands for the N-H stretch (around 3300-3400 cm⁻¹), the broad O-H stretch of the carboxylic acid (2500-3300 cm⁻¹), the C=O stretch of the carboxylic acid (around 1670-1700 cm⁻¹), and C=C stretching vibrations of the aromatic rings (1450-1600 cm⁻¹).

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Suggested Solution(s)
Low or no product formation - Inactive catalyst (oxidized CuI)- Insufficient temperature- Presence of moisture- Use fresh, high-purity CuI or activate copper powder before use.- Ensure the reaction temperature is maintained at 140-150 °C.- Use anhydrous solvent and ensure all glassware is thoroughly dried.
Formation of dehalogenated byproduct (2-aminobenzoic acid) - Presence of a hydrogen source and reductive conditions.- Ensure a strictly inert atmosphere (N₂ or Ar) to minimize side reactions.
Difficult purification - Presence of colored impurities from copper salts.- A charcoal treatment of the crude product solution before recrystallization can help remove colored impurities. A wash of the crude product with a dilute solution of a chelating agent like EDTA can also be effective.
Reaction stalls before completion - Catalyst deactivation.- In some cases, the addition of a ligand such as L-proline or 1,10-phenanthroline can stabilize the copper catalyst and improve yields and reaction times.[4]

Safety and Handling Precautions

The synthesis of this compound involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 2-Chlorobenzoic acid: Causes skin and serious eye irritation.[2] Avoid inhalation of dust.

  • 2-Chloroaniline: Toxic if swallowed, in contact with skin, or if inhaled.[5] May cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[6]

  • Copper(I) iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.

  • N,N-Dimethylformamide (DMF): A reproductive toxin. Avoid inhalation and skin contact.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.[2][5] All chemical waste should be disposed of in accordance with institutional and local regulations.

Conclusion

The copper-catalyzed Ullmann condensation remains a powerful and versatile method for the synthesis of N-arylanthranilic acids. The protocol detailed herein provides a reliable and well-characterized route to this compound. By understanding the underlying mechanism, carefully controlling reaction conditions, and adhering to strict safety protocols, researchers can successfully synthesize this valuable compound for applications in drug discovery and development.

References

  • Asian Publication Corporation. (2024). Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Retrieved from [Link]

  • Cristau, H.-J., et al. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
  • Loba Chemie. (2016). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Loba Chemie. (2016). 2-CHLOROBENZOIC ACID FOR SYNTHESIS MSDS. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chloroaniline. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Chlorobenzoic acid. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • ResearchGate. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • ResearchGate. (n.d.). Time-lapse FTIR spectra of n-anthranilic acid recorded before and after irradiation. Retrieved from [Link]

  • SciELO. (2012). Microwave-Promoted synthesis of novel N-Arylanthranilic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Retrieved from [Link]

  • Bentham Science. (2023). Synthesis and Medicinal Applications of Fenamic Acid Derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Retrieved from [Link]

  • ResearchGate. (n.d.). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of anthranilic acid and Ag (I) complex 3. Retrieved from [Link]

  • Lund University. (n.d.). Synthesis of Heterocycles from Anthranilic acid and its Derivatives. Retrieved from [Link]

  • NIST WebBook. (n.d.). Anthranilic acid, n-[(2-chloroethyl)nitrosocarbamoyl]-. Retrieved from [Link]

  • IS NIR Spectra. (n.d.). IS NIR Spectra. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. Retrieved from [Link]

  • Google Patents. (n.d.). Process for the preparation of an anthranilic acid derivative.
  • ResearchGate. (n.d.). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids. Retrieved from [Link]

  • CoLab. (2022). Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids.
  • ResearchGate. (n.d.). Complete assignment of 1H- and 13C-NMR spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino derivatives. Retrieved from [Link]

  • SciSpace. (n.d.). Complete assignment of 1h- and 13c-nmr spectra of anthranilic acid and its hydroxy derivatives and salicylic acid and its amino. Retrieved from [Link]

  • Loba Chemie. (2016). 2-CHLOROANILINE FOR SYNTHESIS MSDS. Retrieved from [Link]

Sources

Application and Protocol for the HPLC Analysis of N-(2-Chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for N-(2-Chlorophenyl)anthranilic Acid

This compound is a significant chemical entity, often utilized as a key intermediate in the synthesis of various pharmaceutical compounds and other commercially important organic molecules. Its structural integrity and purity are paramount to ensure the safety and efficacy of the final products. High-Performance Liquid Chromatography (HPLC) stands as the quintessential analytical technique for the qualitative and quantitative assessment of this compound, offering unparalleled specificity, sensitivity, and accuracy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on a robust HPLC method for the analysis of this compound, complete with detailed protocols and validation insights grounded in scientific principles and regulatory expectations.

Physicochemical Properties of this compound

A thorough understanding of the analyte's physicochemical properties is the bedrock of logical HPLC method development.

PropertyValueSource
Molecular Formula C₁₃H₁₀ClNO₂[1]
Molecular Weight 247.68 g/mol [1][2]
Melting Point 195-196 °C[2][3]
Predicted pKa 3.0 ± 0.36[2][3]
Predicted LogP 4.9[4]
Solubility Insoluble in water[5]

The acidic nature of this compound (due to the carboxylic acid group) and its hydrophobicity (indicated by the predicted LogP) strongly suggest that reversed-phase HPLC is the most appropriate chromatographic mode. The pKa value is critical for mobile phase pH selection to ensure consistent retention and peak shape.

Materials and Methods

Instrumentation and Consumables
  • HPLC System: A gradient-capable HPLC system with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended as a starting point, similar to methods used for other anthranilic acid derivatives.[6]

  • Software: Chromatographic data acquisition and processing software.

  • Analytical Balance: Capable of weighing to 0.01 mg.

  • Volumetric Glassware: Class A.

  • pH Meter: Calibrated.

  • Syringe Filters: 0.45 µm PTFE or nylon.

Reagents and Standards
  • This compound Reference Standard: Of known purity.

  • Acetonitrile (ACN): HPLC grade.

  • Methanol (MeOH): HPLC grade.

  • Water: HPLC grade or purified to 18.2 MΩ·cm.

  • Phosphoric Acid (H₃PO₄): Analytical or HPLC grade.

  • Sodium Hydroxide (NaOH): Analytical grade (for pH adjustment).

Experimental Protocol: A Step-by-Step Guide

Preparation of Mobile Phase

The selection of the mobile phase is critical for achieving optimal separation. A buffered aqueous phase is necessary to control the ionization state of the acidic analyte, ensuring reproducible retention times.

  • Mobile Phase A (Aqueous): Prepare a 0.1% (v/v) solution of phosphoric acid in water. Adjust the pH to 3.0 with a dilute sodium hydroxide solution. This pH is well below the pKa of the analyte, ensuring it is in its non-ionized form for better retention on a C18 column.

  • Mobile Phase B (Organic): Acetonitrile (HPLC grade).

Standard Solution Preparation

Accurate preparation of standard solutions is fundamental for quantitative analysis.

  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water). Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to bracket the expected concentration of the sample. For a typical assay, concentrations ranging from 10 µg/mL to 150 µg/mL are a good starting point.

Sample Preparation

The goal of sample preparation is to extract the analyte from the sample matrix and present it in a form compatible with the HPLC system.

  • For Drug Substance: Accurately weigh a suitable amount of the this compound drug substance and prepare a solution of known concentration (e.g., 100 µg/mL) in the mobile phase.

  • For Formulated Products: The sample preparation will be matrix-dependent. A typical approach involves dissolving the product in a suitable solvent, followed by dilution with the mobile phase. Sonication and filtration are often necessary to remove excipients.[7]

  • Final Step for all Samples: Filter the final sample solution through a 0.45 µm syringe filter before injection to protect the HPLC column from particulate matter.

Chromatographic Conditions

These conditions are a robust starting point and may be optimized as needed.

ParameterRecommended ConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmProvides good retention and resolution for hydrophobic compounds.[6]
Mobile Phase A: 0.1% H₃PO₄ in Water (pH 3.0) B: AcetonitrileBuffered mobile phase controls ionization.[6] Acetonitrile is a common organic modifier.
Gradient 70% A / 30% B, hold for 2 min Linear ramp to 30% A / 70% B over 8 min Hold at 30% A / 70% B for 2 min Return to initial conditions over 1 min Equilibrate for 5 minA gradient elution is often necessary to elute the analyte with a good peak shape and to clean the column of any strongly retained impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Injection Volume 10 µLCan be adjusted based on analyte concentration and detector sensitivity.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength Set to the λmax of this compound (e.g., ~280 nm and ~350 nm). A DAD is recommended to assess peak purity.The selection of an appropriate wavelength is crucial for sensitivity. A UV scan of the analyte should be performed to determine the optimal wavelength.

Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Preparation Phase cluster_analysis Analytical Phase cluster_data Data Processing & Reporting Mobile_Phase Mobile Phase Preparation (Aqueous & Organic) HPLC_System HPLC System Setup (Column, Temp, Flow Rate) Mobile_Phase->HPLC_System Standard_Prep Standard Solution Preparation Injection Inject Standard/Sample Standard_Prep->Injection Sample_Prep Sample Preparation (Dissolution & Filtration) Sample_Prep->Injection Data_Acquisition Data Acquisition (Chromatogram) Injection->Data_Acquisition Peak_Integration Peak Integration (Area, Height) Data_Acquisition->Peak_Integration Calibration Calibration Curve (Standard Injections) Peak_Integration->Calibration Quantification Quantification (Calculate Concentration) Calibration->Quantification Report Generate Report Quantification->Report

Caption: Workflow of the HPLC analysis of this compound.

Method Validation: Ensuring Trustworthy Results

Method validation is a mandatory process to demonstrate that the analytical procedure is suitable for its intended purpose. The validation should be conducted in accordance with the International Council for Harmonisation (ICH) guidelines Q2(R1).[8][9][10]

Key Validation Parameters
  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is typically demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples. Peak purity analysis using a DAD is also a powerful tool.

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte. This is determined by analyzing a series of standards over a specified range (e.g., 50-150% of the expected sample concentration). The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.[11]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value. It is assessed by analyzing a sample of known concentration (e.g., a spiked placebo) and calculating the percentage recovery. According to ICH Q2(R1), accuracy should be assessed using a minimum of 9 determinations over a minimum of 3 concentration levels covering the specified range.[9]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at three levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Precision within the same laboratory, but on different days, with different analysts, or on different equipment.

    • Reproducibility: Precision between different laboratories (inter-laboratory study).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[12]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Examples of variations to be studied include the pH of the mobile phase, the percentage of organic modifier, column temperature, and flow rate.

Interrelation of Method Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Performance cluster_sensitivity Sensitivity Specificity Specificity Linearity Linearity Specificity->Linearity Impacts Accuracy Accuracy Specificity->Accuracy Impacts Precision Precision Specificity->Precision Impacts Range Range Linearity->Range Range->Accuracy Range->Precision Precision->Accuracy LOD LOD LOQ LOQ LOD->LOQ Robustness Robustness Robustness->Linearity Assesses Reliability Robustness->Accuracy Assesses Reliability Robustness->Precision Assesses Reliability

Caption: The interconnected nature of HPLC method validation parameters.

Conclusion: A Foundation for Reliable Analysis

This application note provides a comprehensive and scientifically grounded framework for the HPLC analysis of this compound. The proposed method, based on established chromatographic principles and data from related compounds, offers a robust starting point for routine analysis and quality control. Adherence to the detailed validation protocols outlined herein is crucial for ensuring the generation of reliable, accurate, and reproducible data, thereby upholding the principles of scientific integrity and meeting the stringent requirements of the pharmaceutical industry. The continuous lifecycle approach to analytical method validation should be embraced, with periodic re-evaluation to ensure the method remains fit for its intended purpose.[8]

References

  • Podolska, M., Kulik, A., Białecka, W., Kwiatkowska-Puchniarz, B., & Mazurek, A. (n.d.). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION – VIOSEPT OINTMENT.
  • Agova, N., et al. (n.d.). HPLC method for analyzing new compounds – analogs of an antineoplastic drug. Bulgarian Chemical Communications.
  • European Pharmacopoeia. (n.d.). N-Nitrosamines in active substances.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope.
  • PubMed. (n.d.). Simultaneous analysis of anthranilic acid derivatives in pharmaceuticals and human urine by high-performance liquid chromatography with isocratic elution.
  • Austin Publishing Group. (2017, February 22). Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical.
  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
  • ChemicalBook. (n.d.). This compound CAS#: 10166-39-9.
  • ICH. (2005, November). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • European Pharmacopoeia. (n.d.). Reagents Guide. Scribd.
  • PubChem. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid.
  • European Medicines Agency. (2022, March 31). ICH guideline Q2(R2) on validation of analytical procedures.
  • Organic Syntheses. (n.d.). acridone.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • Sigma-Aldrich. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid 97 67990-66-3.
  • European Pharmacopoeia. (2012, May 2). 4. reagents - Print Preview.
  • EDQM, Council of Europe. (2019). Impurity Control in the European Pharmacopoeia.
  • Guidechem. (n.d.). N-(2-AMINO-4-CHLOROPHENYL)ANTHRANILIC ACID 67990-66-3 wiki.
  • Echemi. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid.
  • European Directorate for the Quality of Medicines & HealthCare. (n.d.). Harmonisation status for Excipient monographs (PDG).
  • ChemicalBook. (n.d.). This compound synthesis.
  • ChemicalBook. (n.d.). This compound | 10166-39-9.
  • USP-NF. (n.d.). Compendial Deferrals for USP36-NF31, Second Supplement.

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Application Notes & Protocols: Synthesis of Bioactive Heterocycles from N-(2-Chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of N-(2-Chlorophenyl)anthranilic Acid

This compound is a versatile and economically significant bifunctional building block in synthetic organic and medicinal chemistry. Its structure, featuring a diarylamine core with strategically placed carboxylic acid and chloro substituents, pre-disposes it to a variety of intramolecular cyclization reactions. This allows for the efficient construction of complex heterocyclic scaffolds that are central to numerous pharmacologically active agents. The derivatives of anthranilic acid are well-regarded for their wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties.[1][2][3]

This guide provides an in-depth exploration of the primary synthetic pathways originating from this compound, with a focus on the synthesis of acridones and quinazolinones. We will delve into the mechanistic underpinnings of these transformations, provide detailed and validated experimental protocols, and discuss critical process parameters to empower researchers in drug discovery and process development.

Part 1: Synthesis of Acridone Scaffolds via Intramolecular Cyclization

The most prominent application of N-arylanthranilic acids is their conversion to the acridone tricycle.[4] This scaffold is found in a multitude of natural products and synthetic compounds exhibiting potent biological activities, including antiviral, antitumor, and antibacterial effects.[4][5][6] The core transformation involves an intramolecular electrophilic substitution (a Friedel-Crafts-type acylation), where the carboxylic acid is induced to cyclize onto the adjacent phenyl ring.

Mechanism of Acridone Formation

The classical method for this cyclization involves heating the N-arylanthranilic acid in a strong protic acid, such as concentrated sulfuric acid (H₂SO₄) or polyphosphoric acid (PPA).[7][8] The acid serves a dual role:

  • Activation of the Carboxylic Acid: The acid protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Dehydration/Catalysis: It acts as a powerful dehydrating agent, facilitating the removal of a water molecule to drive the cyclization forward.

The reaction proceeds via the formation of an acylium ion intermediate, which is then attacked by the electron-rich ortho-position of the chlorophenyl ring. A subsequent deprotonation-rearomatization step yields the final 9(10H)-acridone product.

Visualizing the Acridone Synthesis Workflow

The following diagram illustrates the key steps from the starting material to the final acridone product.

Acridone_Synthesis Start This compound Reagents H₂SO₄ or PPA Heat (e.g., 100°C) Start->Reagents Activation Intermediate Acylium Ion Intermediate Reagents->Intermediate Forms Cyclization Intramolecular Electrophilic Substitution Intermediate->Cyclization Reacts via Product 4-Chloroacridin-9(10H)-one Cyclization->Product Yields Quinazolinone_Synthesis cluster_0 Step 1: Benzoxazinone Formation cluster_1 Step 2: Amination and Cyclization Start N-Acyl-(2-Chlorophenyl)anthranilic Acid Reagent1 Acetic Anhydride (Ac₂O), Heat Start->Reagent1 Cyclodehydration Intermediate Benzoxazinone Intermediate Reagent1->Intermediate Reagent2 Amine (R-NH₂) e.g., Ammonium Acetate Intermediate->Reagent2 Reacts with Product Substituted Quinazolinone Reagent2->Product Ring Opening & Re-closure

Caption: General workflow for the synthesis of quinazolinones.

Experimental Protocol 2: Two-Step Synthesis of 2-Methyl-3-(2-chlorophenyl)-quinazolin-4(3H)-one

This protocol describes the synthesis via a benzoxazinone intermediate. [9][10] Step A: Synthesis of N-Acetyl-N-(2-chlorophenyl)anthranilic acid

  • Setup: Dissolve this compound (5.0 g, 20.2 mmol) in acetic anhydride (20 mL) in a 100 mL round-bottom flask.

  • Reaction: Reflux the mixture for 2 hours.

  • Workup: Cool the reaction mixture and pour it into ice-cold water. The N-acetylated product will precipitate. Filter the solid, wash with water, and dry.

Step B: Synthesis of the Quinazolinone

  • Setup: In a flask, combine the N-acetylated product from Step A (1.0 eq) with ammonium acetate (2.0 eq).

  • Reaction: Heat the mixture at 150-160°C for 2 hours. The reaction is often performed neat (without solvent) or in a high-boiling solvent like glacial acetic acid.

  • Workup: Cool the reaction mass and treat it with cold water. The solid product will precipitate.

  • Purification: Filter the crude product, wash with water, and recrystallize from ethanol to afford the pure quinazolinone.

Expected Outcome: A crystalline solid. The identity and purity should be confirmed by analytical methods such as NMR, IR, and Mass Spectrometry.

Characterization and Validation

The identity and purity of the synthesized heterocyclic compounds must be confirmed through standard analytical techniques:

  • ¹H and ¹³C NMR: To confirm the chemical structure and absence of starting materials.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups (e.g., the C=O stretch of the acridone at ~1630 cm⁻¹).

  • Melting Point: A sharp melting point is indicative of high purity.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield in Acridone Synthesis Incomplete reaction.Increase reaction time or temperature. Ensure sulfuric acid is concentrated and not hydrated.
Loss during workup.Ensure complete precipitation by using ice-cold water for quenching. Avoid excessive washing.
Reaction Stalls / No Product Poor quality starting material.Check the purity of the this compound.
Insufficient activation.For difficult substrates, consider stronger cyclizing agents like Eaton's reagent (P₂O₅ in MeSO₃H). [11]
Dark, Tarry Product Side reactions (e.g., sulfonation).Lower the reaction temperature. Reduce reaction time. Use PPA instead of H₂SO₄, as it often gives cleaner reactions.
Quinazolinone yield is low Incomplete formation of benzoxazinone.Ensure the N-acylation step goes to completion. Use fresh acetic anhydride.
Inefficient aminolysis/cyclization.Ensure the temperature for the second step is high enough. Consider using microwave irradiation to improve yields and reduce reaction times. [12]

Conclusion

This compound is a powerful and accessible precursor for constructing high-value heterocyclic cores. The acid-catalyzed cyclization to form acridones is a robust and high-yielding transformation, central to the synthesis of various bioactive molecules. Furthermore, through multi-step sequences, this starting material provides access to other important scaffolds like quinazolinones. The protocols and insights provided in this guide serve as a comprehensive resource for researchers aiming to leverage this versatile building block in their synthetic endeavors.

References

  • Steingruber, H. S., et al. (2025). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkivoc, 2025(3), 202512399.

  • Arkat USA. (n.d.). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. Arkat USA.

  • Juniper Publishers. (2019, November 14). Synthesis of Acridone Base Phenolic Compounds for Antibacterial Activity. Juniper Publishers.

  • Organic Syntheses. (n.d.). Acridone. Organic Syntheses Procedure.

  • Prothero, B. (2025, May 8). Synthesis of N-phenylanthranilic Acid and Its Related Toxicity and Biomarker Studies. BOC Sciences.

  • Jameel, R. K., & Al-Hadedi, A. A. (2010). Synthesis and Cyclization of some N-(2-Pyridyl) Anthranilic Acids. Rafidain Journal of Science.

  • Al-Obaydi, J. (2021). Medicinal chemistry of anthranilic acid derivatives: A mini review. ResearchGate.

  • Steingruber, H. S., et al. (2026, January 6). A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. ResearchGate.

  • Al-Soud, Y. A., et al. (2003). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. PMC - NIH.

  • Stoyanov, S., et al. (2023). Synthesis, Molecular Docking, and Biological Evaluation of Novel Anthranilic Acid Hybrid and Its Diamides as Antispasmodics. PMC - NIH.

  • Taylor & Francis. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online.

  • Guenther, A., & Morgan, J. F. (1965). Method of preparing quinazolones. U.S. Patent No. 3,213,094.

  • Patrone, J. D., et al. (2017). Identification and Optimization of Anthranilic Acid-Based Inhibitors of Replication Protein A. CDC Stacks.

  • Frontiers. (2020, November 16). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry.

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Application Notes & Protocols: Synthesis, Characterization, and Biological Evaluation of Metal Complexes of N-(2-Chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Authored For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for Metallating a Fenamate NSAID

N-(2-Chlorophenyl)anthranilic acid, a derivative of anthranilic acid, belongs to the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] The parent molecule and its analogues are known for their analgesic, antipyretic, and anti-inflammatory properties, which are primarily mediated through the inhibition of cyclooxygenase (COX) enzymes.[2] The field of medicinal inorganic chemistry has demonstrated that the coordination of organic drug molecules to metal ions can profoundly alter their therapeutic profiles. This process can enhance the biological activity of the parent ligand, overcome resistance mechanisms, reduce toxicity, and introduce novel mechanisms of action.[3][4]

The formation of metal complexes with this compound is a strategic approach to augment its therapeutic potential. The ligand typically acts as a bidentate chelating agent, coordinating to a central metal ion through the deprotonated carboxylate oxygen and the secondary amine nitrogen. This chelation can increase the lipophilicity of the molecule, facilitating its transport across cell membranes, and can stabilize the drug, potentially leading to improved pharmacokinetics. The choice of the metal ion itself is critical, as transition metals like copper, zinc, cobalt, and nickel are known to play essential roles in biological systems and can impart unique redox or catalytic properties to the resulting complex.[5][6]

This guide provides a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising metal complexes, with a focus on their potential applications in anticancer and anti-inflammatory research.

Section 1: Synthesis of a Representative Copper(II) Complex

Principle of Synthesis

The synthesis of a metal complex of this compound generally involves the reaction of a soluble metal salt with the deprotonated ligand in a suitable solvent. The ligand is first deprotonated using a base (e.g., sodium hydroxide or triethylamine) to facilitate the coordination of the carboxylate group to the metal center.[7] Ethanol or a methanol/water mixture is commonly used as the reaction medium due to its ability to dissolve both the organic ligand and the inorganic metal salt. The stoichiometry of the reaction is typically a 2:1 ligand-to-metal ratio, leading to the formation of an octahedral or distorted octahedral complex, often with coordinated water or solvent molecules.[5]

Protocol 1.1: Synthesis of Bis[N-(2-chlorophenyl)anthranilato]copper(II)

Causality Behind Experimental Choices:

  • Reagents: Copper(II) acetate monohydrate is chosen as it is a readily available, stable, and soluble source of Cu(II) ions. This compound is the core ligand.

  • Solvent: An 80:20 ethanol/water mixture provides a good medium to dissolve the organic ligand while also accommodating the metal salt and the base.

  • Base: Sodium hydroxide is used to deprotonate the carboxylic acid group of the ligand, making the carboxylate oxygen a stronger nucleophile for coordination to the copper(II) center.

  • Temperature: The reaction is gently heated to ensure complete dissolution of reactants and to increase the reaction rate, driving the formation of the complex to completion.

  • Purification: Washing with distilled water removes any unreacted metal salts and sodium acetate byproduct. Washing with cold ethanol removes residual unreacted ligand.

Materials:

  • This compound (Ligand, L)

  • Copper(II) Acetate Monohydrate [Cu(OAc)₂·H₂O]

  • Sodium Hydroxide (NaOH)

  • Ethanol (95%)

  • Distilled Water

  • Magnetic Stirrer with Hotplate

  • Reflux Condenser

  • Büchner Funnel and Flask

  • Filter Paper

Procedure:

  • Ligand Preparation: In a 250 mL round-bottom flask, dissolve 2.0 mmol of this compound in 50 mL of 95% ethanol. Stir until fully dissolved.

  • Deprotonation: To the ligand solution, add a solution of 2.0 mmol of NaOH dissolved in 10 mL of distilled water. Stir for 15 minutes at room temperature. This forms the sodium salt of the ligand (sodium N-(2-chlorophenyl)anthranilate).

  • Metal Salt Addition: In a separate beaker, dissolve 1.0 mmol of Cu(OAc)₂·H₂O in 20 mL of distilled water. Add this solution dropwise to the stirring ligand solution.

  • Reaction: Upon addition of the copper salt, a colored precipitate should begin to form. Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approximately 70-80°C) with continuous stirring for 2-3 hours.

  • Isolation: After the reflux period, allow the mixture to cool to room temperature. Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid three times with 20 mL of distilled water to remove any soluble impurities. Follow this with two washes of 10 mL of cold ethanol to remove any unreacted ligand.

  • Drying: Dry the purified complex in a desiccator over anhydrous CaCl₂ or in a vacuum oven at 60°C to a constant weight.

Section 2: Physicochemical Characterization

Characterization is a critical self-validating step to confirm the identity, structure, and purity of the synthesized complex before proceeding to biological assays.

Protocol 2.1: FT-IR Spectroscopy Analysis

Rationale: Infrared spectroscopy is used to identify the coordination of the ligand to the metal ion. The binding of the metal alters the vibrational frequencies of specific functional groups, notably the carboxylate (COO⁻) and the secondary amine (N-H) groups.

Procedure:

  • Acquire the FT-IR spectrum of the free this compound ligand and the synthesized copper(II) complex.

  • Compare the two spectra, paying close attention to the key regions:

    • N-H Stretch: The ν(N-H) band in the free ligand (typically ~3300 cm⁻¹) is expected to shift to a lower frequency (wavenumber) in the complex, indicating coordination of the nitrogen atom to the copper ion.

    • C=O Stretch: The strong ν(C=O) band of the carboxylic acid in the free ligand (typically ~1680-1700 cm⁻¹) will disappear.

    • COO⁻ Stretches: Two new bands will appear in the spectrum of the complex: the asymmetric stretching vibration νₐₛ(COO⁻) (~1550-1610 cm⁻¹) and the symmetric stretching vibration νₛ(COO⁻) (~1380-1420 cm⁻¹). The difference between these two frequencies (Δν = νₐₛ - νₛ) provides insight into the coordination mode of the carboxylate group. A Δν > 200 cm⁻¹ is indicative of a monodentate coordination mode, which is expected in this type of complex.

    • M-N and M-O Bands: New, weaker bands may appear in the far-infrared region (typically below 600 cm⁻¹) corresponding to the Cu-N and Cu-O bond vibrations.

Protocol 2.2: UV-Visible Spectroscopy Analysis

Rationale: Electronic spectroscopy helps to understand the electronic structure and geometry of the complex. For a d⁹ Cu(II) complex, d-d electronic transitions are expected, which are typically broad and occur in the visible region of the spectrum.

Procedure:

  • Prepare dilute solutions of the ligand and the complex in a suitable solvent (e.g., DMSO or DMF).

  • Record the UV-Vis spectra from 200-800 nm.

  • Analysis:

    • Ligand Spectrum: The spectrum of the free ligand will show intense bands in the UV region corresponding to π→π* and n→π* transitions within the aromatic rings.

    • Complex Spectrum: The spectrum of the complex will also show these intraligand transitions, which may be slightly shifted. Crucially, a new, broad, low-intensity band should appear in the visible region (e.g., 600-750 nm). This band is assigned to the ²E₉ → ²T₂₉ d-d transition, which is characteristic of Cu(II) complexes in a distorted octahedral geometry.

Data Summary Table
CompoundKey FT-IR Bands (cm⁻¹)UV-Vis λₘₐₓ (nm) (in DMSO)
This compound ν(N-H): ~3310ν(C=O): ~1685ν(O-H): ~2900-3100 (broad)~285, ~350 (Intraligand π→π*)
Cu(II) Complex ν(N-H): ~3250 (shifted)νₐₛ(COO⁻): ~1580νₛ(COO⁻): ~1390Disappearance of ν(C=O) at ~1685New ν(Cu-N), ν(Cu-O) bands: ~450-550~290, ~360 (Shifted intraligand)~680 (Broad, d-d band)

Section 3: Application in Cancer Research - Cytotoxicity Evaluation

Metal-based compounds are a cornerstone of cancer chemotherapy.[3] Evaluating the cytotoxic potential of newly synthesized complexes against cancer cell lines is a primary step in their assessment as potential therapeutic agents. The MTT assay is a robust, colorimetric method for this purpose.[8]

Workflow for Anticancer Drug Screening

G cluster_0 Synthesis & Characterization cluster_1 Biological Evaluation Reactants Ligand + Metal Salt Synthesis Complex Synthesis (Protocol 1.1) Reactants->Synthesis Purification Purification & Drying Synthesis->Purification Characterization Spectroscopic Analysis (Protocols 2.1, 2.2) Purification->Characterization Stock Prepare Stock Solution (in DMSO) Characterization->Stock Pure Complex CellCulture Culture Cancer Cells (e.g., MCF-7) Treatment Treat Cells with Complex (Serial Dilutions) CellCulture->Treatment MTT MTT Assay (Protocol 3.1) Treatment->MTT Data Measure Absorbance & Calculate Viability MTT->Data IC50 Determine IC₅₀ Value Data->IC50

Caption: Workflow from synthesis to anticancer evaluation.

Protocol 3.1: In Vitro Cytotoxicity Assessment using the MTT Assay

Principle: This assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting the yellow, water-soluble dye into a purple, insoluble formazan. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of viability or cytotoxicity.[8]

Materials:

  • Human breast cancer cell line (e.g., MCF-7)

  • Normal human breast epithelial cell line (e.g., MCF-10A) for selectivity assessment.[9]

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • Sterile 96-well microplates

  • Multichannel pipette

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: a. Culture MCF-7 and MCF-10A cells to ~80% confluency. b. Harvest the cells using Trypsin-EDTA and perform a cell count using a hemocytometer. c. Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. d. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: a. Prepare a 10 mM stock solution of the synthesized copper(II) complex in sterile DMSO. b. Perform serial dilutions of the stock solution in complete medium to achieve final desired concentrations (e.g., 100, 50, 25, 12.5, 6.25, 3.125 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity. c. Self-Validating Controls:

    • Untreated Control: Wells with cells in medium only.
    • Vehicle Control: Wells with cells treated with the highest concentration of DMSO used (e.g., 0.5%).
    • Positive Control: Wells with cells treated with a known anticancer drug (e.g., Cisplatin) at similar concentrations. d. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the complex (or controls) to the respective wells. e. Incubate the plates for 48 hours at 37°C and 5% CO₂.
  • MTT Assay: a. After the 48-hour incubation, add 20 µL of the 5 mg/mL MTT solution to each well. b. Incubate for another 4 hours at 37°C. During this time, purple formazan crystals will form in viable cells. c. Carefully remove the medium from each well without disturbing the formazan crystals. d. Add 150 µL of DMSO to each well to dissolve the formazan crystals. e. Gently shake the plate for 10 minutes on an orbital shaker to ensure complete solubilization.

  • Data Acquisition and Analysis: a. Measure the absorbance of each well at 570 nm using a microplate reader. b. Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells) / (Absorbance of Untreated Control Cells)] × 100 c. Plot the percent viability against the logarithm of the compound concentration. d. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) from the dose-response curve using non-linear regression analysis.

Expected Outcome: A potent anticancer complex will show a low IC₅₀ value for the MCF-7 cancer cell line and a significantly higher IC₅₀ value for the normal MCF-10A cell line, indicating selective cytotoxicity towards cancer cells.[9][10]

References

  • Sathyadevi, P., Krishnamoorthy, P., Butorac, R. R., Cowley, A. H., & Dharmaraj, N. (2012). Synthesis and Characterisaion of Biologically Active Metal Complexes of N-Phenyl Anthranilic Acid. St. Joseph's College.
  • Iqbal, J., Tirmizi, S. A., Wattoo, F. H., & Imran, M. (2006). Synthesis and Characterization of Mn(II), Co(II), Ni(II),Cu(II) and Zn(II) Complexes with Acetylhydrazones. Journal of the Chinese Chemical Society.
  • Muggia, F. M. (1999). Platinum compounds in cancer therapy. Current Opinion in Oncology. [Link]

  • Ganot, N., Meker, S., Reytman, L., Tzubery, A., & Tshuva, E. Y. (2022). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE (Journal of Visualized Experiments). [Link]

  • Mihaylova, P., & Hristova, M. (2023). Synthesis and Biological Activity of Novel Complexes with Anthranilic Acid and Its Analogues. Molecules. [Link]

  • Georgieva, I., & Trendafilova, N. (2023). Synthesis and Biological Activities of Some Metal Complexes of Peptides: A Review. Molecules. [Link]

  • Ahmad, I., et al. (2014). Synthesis, Characterization and Biological Evaluation of Metal Complexes with Water-Soluble Macromolecular Dendritic Ligand. Semantic Scholar. [Link]

  • Bîcu, E., et al. (2023). Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases. Molecules. [Link]

  • Raman, N., & Sobha, S. (2012). Synthesis and characterization of a new variety of Cu(II) and Fe(II) metal complexes, including chloranilic acid. Trade Science Inc. [Link]

  • Khan, K. M., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. BMC Chemistry. [Link]

  • Demertzis, M. A., et al. (2022). Assessment of the biological effect of metal ions and their complexes using Allium cepa and Artemia salina assays. Environmental Science and Pollution Research. [Link]

  • Taha, Z. A., et al. (2016). Metal complexes of anthranilic acid derivatives: A new class of non-competitive α-glucosidase inhibitors. ResearchGate. [Link]

  • Chen, J., et al. (2021). Research Progress on the Biological Activities of Metal Complexes Bearing Polycyclic Aromatic Hydrazones. Molecules. [Link]

  • Khan, K. M., et al. (2022). Synthesis of metal anthranilate complexes: catalytic and antipathogenic studies. ResearchGate. [Link]

  • Radi, M., et al. (2012). Synthesis of new N-(2-(trifluoromethyl)pyridin-4-yl)anthranilic acid derivatives and their evaluation as anticancer agents. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Arish, D., & Raj, A. (2024). Studies on some Anthranilic acid based mixed ligand Metal(II) complexes: Synthesis, characterization, in-vitro biological evaluation, ADMET profiling, DFT and molecular docking. ResearchGate. [Link]

  • Gornowicz, A., et al. (2021). Evaluation of the Anticancer Activities of Novel Transition Metal Complexes with Berenil and Nitroimidazole. Molecules. [Link]

  • Santos, M. A., & Marques, S. M. (2022). Anti-Inflammatory and Antithrombotic Potential of Metal-Based Complexes and Porphyrins. Molecules. [Link]

  • Gomaa, E. A., & Al-Hazmi, G. A. (2024). A review for structural activity relationship of Cu(II), Zn(II), Pd(II), and Pt(II) complexes as anticancer. Journal of Chemistry Letters. [Link]

  • Kourounakis, A. P., et al. (2016). Anti-inflammatory drugs interacting with Zn(II), Cd(II) and Pt(II) metal ions. ResearchGate. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Chlorophenyl)anthranilic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(2-Chlorophenyl)anthranilic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on the widely utilized Ullmann condensation reaction, offering insights grounded in mechanistic principles and extensive laboratory experience.

I. Overview of the Synthesis: The Ullmann Condensation

The synthesis of this compound is most commonly achieved through a copper-catalyzed cross-coupling reaction known as the Ullmann condensation. This reaction forms a C-N bond between an aryl halide and an amine. For the target molecule, there are two primary approaches:

  • Route A: The reaction between 2-chlorobenzoic acid and 2-chloroaniline.

  • Route B: The coupling of anthranilic acid with 1,2-dichlorobenzene.

Both routes are viable; however, the reactivity of the starting materials and the potential for side reactions can vary. The generalized reaction is depicted below:

Figure 1: General Scheme of the Ullmann Condensation for this compound Synthesis

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-Chlorobenzoic Acid 2-Chlorobenzoic Acid Product This compound 2-Chlorobenzoic Acid->Product Route A 2-Chloroaniline 2-Chloroaniline 2-Chloroaniline->Product Catalyst Cu(I) Catalyst (e.g., CuI, Cu₂O) Base Base (e.g., K₂CO₃, Cs₂CO₃) Solvent Solvent (e.g., DMF, NMP) Temperature Heat (120-200 °C)

Caption: Key components of the Ullmann condensation for synthesizing this compound.

The reaction mechanism, while complex and still debated in some aspects, is generally understood to involve the formation of a copper(I)-amine complex, followed by oxidative addition of the aryl halide to the copper center. Subsequent reductive elimination yields the desired diarylamine product and regenerates the active copper catalyst. The presence of a ligand can significantly stabilize the copper catalyst and facilitate the reaction at lower temperatures.[1][2]

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the probable cause and a systematic solution.

A. Low or No Product Yield

Question 1: I have set up the reaction with 2-chlorobenzoic acid, 2-chloroaniline, copper(I) iodide, and potassium carbonate in DMF and heated it for several hours, but my TLC analysis shows only starting materials. What could be the problem?

Answer: This is a common issue and can stem from several factors related to catalyst activity and reaction conditions.

  • Cause 1: Inactive Catalyst. The active catalytic species in the Ullmann condensation is Cu(I).[2] If you are using an old bottle of a copper(I) salt (e.g., CuI, CuBr), it may have partially oxidized to Cu(II), which is generally less effective.

    • Solution: Use a freshly opened bottle of the copper(I) salt or purify the existing salt. You can also try "activating" copper powder by washing it with a dilute acid to remove any oxide layer, followed by rinsing with water, ethanol, and ether, and then drying under vacuum.[3]

  • Cause 2: Insufficient Temperature. Traditional Ullmann reactions often require high temperatures (sometimes exceeding 180-200 °C) to proceed at a reasonable rate, especially with less reactive aryl chlorides.[4]

    • Solution: Gradually increase the reaction temperature in increments of 10-15 °C and monitor the reaction progress by TLC. Be cautious, as excessively high temperatures can lead to side reactions like decarboxylation.

  • Cause 3: Presence of Moisture. The Ullmann condensation is sensitive to water, which can inhibit the reaction.

    • Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and ensure your starting materials and base are dry. Degassing the solvent by bubbling nitrogen through it before the reaction can also be beneficial.[5]

  • Cause 4: Inappropriate Base. The choice and quality of the base are crucial. The base deprotonates the amine, making it a better nucleophile.

    • Solution: While potassium carbonate is commonly used, stronger bases like cesium carbonate (Cs₂CO₃) can sometimes improve the reaction rate and yield. Ensure the base is finely powdered to maximize its surface area.

Question 2: My reaction has started, but it seems to stall after reaching about 30-40% conversion, even after prolonged heating. Why is this happening?

Answer: A stalled reaction often points towards catalyst deactivation or an equilibrium issue.

  • Cause 1: Catalyst Deactivation. The copper catalyst can be deactivated over the course of the reaction, especially in the absence of a suitable ligand.

    • Solution: The addition of a ligand can stabilize the active copper species and prevent its precipitation or disproportionation. Common and effective ligands for Ullmann C-N coupling include 1,10-phenanthroline, L-proline, or N,N'-dimethylethylenediamine (DMEDA).[6] A screening of different ligands might be necessary to find the optimal one for your specific substrates.

  • Cause 2: Stoichiometry of Reactants. If the reaction is an equilibrium, an excess of one reactant can drive it towards the product.

    • Solution: Try using a slight excess (1.1 to 1.5 equivalents) of the more readily available or less expensive starting material, typically the amine component (2-chloroaniline).[5]

B. Formation of Significant Side Products

Question 3: I have obtained a product, but my crude NMR shows significant impurities. What are the likely side products and how can I avoid them?

Answer: The Ullmann condensation can be accompanied by several side reactions, primarily homocoupling and decarboxylation.

  • Side Product 1: Homocoupling of the Aryl Halide. You might observe the formation of symmetrical biaryls, such as 2,2'-dichlorobiphenyl, from the coupling of two molecules of 1,2-dichlorobenzene (if using Route B).

    • Causality & Prevention: This side reaction is more prevalent at very high temperatures and with aryl iodides or bromides. Using an appropriate ligand can often suppress this pathway by favoring the desired cross-coupling reaction. Modern ligand-accelerated protocols that allow for lower reaction temperatures can significantly reduce homocoupling.[2]

  • Side Product 2: Decarboxylation. The carboxylic acid group on anthranilic acid or 2-chlorobenzoic acid can be lost as CO₂ at high temperatures, leading to the formation of aniline or 2-chloroaniline, which can then participate in other side reactions.

    • Causality & Prevention: This is a temperature-dependent degradation pathway. If you suspect decarboxylation (e.g., by observing the corresponding amine byproduct in your crude NMR), try to run the reaction at a lower temperature for a longer duration. The use of microwave irradiation can sometimes promote the desired reaction at a lower bulk temperature, minimizing thermal decomposition.[7]

C. Purification and Isolation Challenges

Question 4: My final product is a dark, oily substance, and I'm having trouble purifying it. How can I obtain a clean, solid product?

Answer: The purification of N-aryl anthranilic acids can be challenging due to residual copper catalyst and colored, high-molecular-weight byproducts.

  • Problem 1: Removal of Copper Catalyst. The copper catalyst can complex with the product, leading to discoloration and difficulties in purification.

    • Solution: After the reaction is complete and the solvent has been removed, the residue can be dissolved in an aqueous base (like NaOH or Na₂CO₃ solution) and filtered to remove insoluble copper species. The product can then be precipitated by acidifying the filtrate with an acid like HCl or acetic acid.[8] A subsequent wash with a dilute solution of a chelating agent like EDTA can also help to remove residual copper.

  • Problem 2: Colored Impurities. Dark coloration is often due to polymeric or oxidized byproducts.

    • Solution: After precipitation, the crude product can be dissolved in a suitable solvent (e.g., hot ethanol) and treated with activated charcoal. The charcoal is then filtered off while the solution is hot, and the product is allowed to recrystallize upon cooling.

  • Problem 3: Product Oiling Out. The product may not crystallize cleanly upon precipitation or recrystallization.

    • Solution: "Oiling out" can occur if the solution is cooled too quickly or if the solvent system is not ideal. Ensure slow cooling during recrystallization. If precipitating from an aqueous solution, vigorous stirring during acidification can promote the formation of a solid rather than an oil. If the product is still an oil, try a different recrystallization solvent or a solvent mixture (e.g., ethanol/water, acetone/hexane).

III. Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues in the synthesis of this compound.

G start Start Synthesis tlc Monitor by TLC start->tlc workup Work-up and Isolate Product tlc->workup Reaction Complete no_reaction No Reaction (Only Starting Materials) tlc->no_reaction No Progress stalled Stalled Reaction tlc->stalled Partial Conversion end Pure Product workup->end Successful Purification side_products Significant Side Products workup->side_products Impure Product purification_issue Purification Issues (Dark color, oil) workup->purification_issue sol_catalyst Check Catalyst Activity (Use fresh Cu(I) salt) no_reaction->sol_catalyst sol_temp Increase Temperature no_reaction->sol_temp sol_anhydrous Ensure Anhydrous Conditions no_reaction->sol_anhydrous sol_ligand Add/Screen Ligands stalled->sol_ligand sol_stoich Use Excess Amine stalled->sol_stoich side_products->sol_ligand sol_temp_decr Lower Temperature side_products->sol_temp_decr sol_cu_removal Aqueous Base Wash / EDTA purification_issue->sol_cu_removal sol_charcoal Activated Charcoal Treatment purification_issue->sol_charcoal sol_recryst Optimize Recrystallization purification_issue->sol_recryst

Caption: A systematic workflow for diagnosing and resolving common experimental issues.

IV. Frequently Asked Questions (FAQs)

Q1: What is a typical yield for this reaction? A: Yields for Ullmann condensations can vary widely depending on the specific substrates and conditions. Literature reports for similar N-aryl anthranilic acid syntheses often cite yields ranging from 60% to over 90% under optimized conditions.[8] A yield below 50% suggests that troubleshooting and optimization are necessary.

Q2: Can I use a different copper source, like copper(II) sulfate? A: While some protocols might use Cu(II) sources, the active catalyst is believed to be Cu(I). Using a Cu(II) salt would require in-situ reduction to Cu(I), which might not be efficient under all conditions. It is generally more reliable to start with a Cu(I) salt like CuI or Cu₂O.[2]

Q3: Is an inert atmosphere (e.g., nitrogen or argon) necessary? A: While some modern protocols have been developed to be air-tolerant, running the reaction under an inert atmosphere is a good practice to prevent the oxidation of the Cu(I) catalyst and potential side reactions.[6] If you are experiencing low yields, switching to an inert atmosphere is a recommended troubleshooting step.

Q4: How do I know if my product is pure? What are its expected characterization data? A: Purity can be assessed by techniques like Thin Layer Chromatography (TLC), melting point determination, and spectroscopy (NMR, IR).

  • Melting Point: The melting point of this compound is not widely reported, but similar compounds like N-phenylanthranilic acid melt at around 182-184 °C.[9] A sharp melting point close to the literature value of a pure sample is an indicator of high purity.

  • ¹H NMR: You should expect to see complex multiplets in the aromatic region (approx. 6.8-8.1 ppm). A broad singlet for the N-H proton will also be present, typically downfield (around 9.3 ppm for similar structures), and a very downfield signal for the carboxylic acid proton (>10 ppm), which may be broad or not observed depending on the solvent and concentration.[9] The absence of signals corresponding to your starting materials is a key indicator of a complete reaction.

  • IR Spectroscopy: Key peaks to look for include a broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹), a C=O stretch (around 1670-1700 cm⁻¹), and an N-H stretch (around 3300-3400 cm⁻¹).

V. Experimental Protocol Example

This protocol is a representative example based on typical Ullmann condensation procedures for N-aryl anthranilic acids. Optimization may be required for your specific setup.

Synthesis of this compound

Reagent/SolventMolar Mass ( g/mol )AmountMolesEquivalents
2-Chlorobenzoic acid156.573.13 g20 mmol1.0
2-Chloroaniline127.572.81 g22 mmol1.1
Copper(I) Iodide (CuI)190.450.38 g2 mmol0.1
Anhydrous K₂CO₃138.214.15 g30 mmol1.5
N,N-Dimethylformamide (DMF)-40 mL--

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chlorobenzoic acid (3.13 g, 20 mmol), 2-chloroaniline (2.81 g, 22 mmol), copper(I) iodide (0.38 g, 2 mmol), and anhydrous potassium carbonate (4.15 g, 30 mmol).

  • Evacuate and backfill the flask with nitrogen gas three times.

  • Add anhydrous N,N-dimethylformamide (40 mL) via syringe.

  • Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere.

  • Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The reaction is typically complete within 12-24 hours.

  • After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and stir.

  • Acidify the aqueous mixture to pH 3-4 with concentrated HCl. A precipitate should form.

  • Stir the suspension for 30 minutes in an ice bath to ensure complete precipitation.

  • Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water.

  • Purification: Dissolve the crude solid in a minimal amount of hot ethanol. Add activated charcoal and heat at reflux for 15 minutes. Filter the hot solution through a pad of celite to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.

VI. References

  • Monnier, F.; Taillefer, M. Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angew. Chemie Int. Ed.2009 , 48 (38), 6954–6971. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Surry, D. S.; Buchwald, S. L. Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angew. Chemie Int. Ed.2008 , 47 (34), 6338–6361. [Link]

  • Docampo-Palacios, M. L.; Pellón-Comdom, R. F. Synthesis of N-Phenylanthranilic Acid Derivatives Using Water as Solvent in the Presence of Ultrasound Irradiation. Synth. Commun.2006 , 36 (12), 1771–1775. [Link]

  • PubChem. Anthranilic acid. [Link]

  • Wikipedia. Ullmann reaction. [Link]

  • NIST WebBook. Anthranilic acid. [Link]

  • Wikipedia. Ullmann condensation. [Link]

  • Reddit. Troubleshooting Ullmann Coupling. [Link]

  • Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nat. Protoc.2010 , 5 (5), 945–953. [Link]

  • Al-Obaidi, A. S. M. Synthesis and Cyclization of Some N-(2-Pyridyl) Anthranilic Acids. Iraqi J. Sci.2012 , 53 (4), 856-863. [Link]

  • Singh, P. et al. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. Asian J. Chem.2021 , 33 (9), 2135-2139. [Link]

  • Royal Society of Chemistry. A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. [Link]

  • Organic Syntheses. Acridone. [Link]

  • Reddit. Troubleshooting Ullmann Couplint. [Link]

  • Baqi, Y.; Müller, C. E. Synthesis of alkyl- and aryl-amino-substituted anthraquinone derivatives by microwave-assisted copper(0)-catalyzed Ullmann coupling reactions. Nat Protoc5 , 945–953 (2010). [Link]

  • Asian Publication Corporation. Synthesis and Characterization of Ester Derivatives of N-Phenylanthranilic Acid. [Link]

Sources

Optimizing Ullmann reaction conditions for "N-(2-Chlorophenyl)anthranilic acid"

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #ULL-OPT-2024-05 Subject: Optimization & Troubleshooting for N-(2-Chlorophenyl)anthranilic acid Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Scope

User Query: Optimization of reaction conditions for the synthesis of This compound (2-[(2-chlorophenyl)amino]benzoic acid).

Context: This molecule is a critical intermediate in the synthesis of NSAIDs like Diclofenac. The synthesis typically involves a Goldberg-modified Ullmann condensation between 2-chlorobenzoic acid and 2-chloroaniline .

Key Technical Challenge: The reaction is hindered by the "Ortho-Effect" (steric bulk) on both rings (ortho-chloro on aniline and ortho-carboxylate on benzoic acid). While the carboxylate group facilitates copper coordination, the electron-deficient nature of 2-chloroaniline and high thermal requirements often lead to catalyst decomposition ("black tar") and low yields.

Optimized Experimental Protocols

We recommend two distinct protocols based on your available equipment and scale. Protocol A is the robust, industrial standard (high heat). Protocol B is the modern, ligand-accelerated method (milder conditions).

Protocol A: The "Wolf" Method (Robust/High-Temp)

Best for: Large scale, tolerant of high heat, lower cost.

ParameterSpecificationCausality / Rationale
Substrate 1 2-Chlorobenzoic Acid (1.0 equiv)The electrophile. The ortho-COOH coordinates Cu, facilitating oxidative addition.
Substrate 2 2-Chloroaniline (1.2 - 1.5 equiv)Use excess. It is volatile at reaction temps and less nucleophilic due to the Cl-group.
Catalyst Cu powder (10 mol%) + Cu₂O (5 mol%) Mixed valence system. Cu(0) maintains active Cu(I) species and prevents oxidative induction periods.
Base K₂CO₃ (2.0 equiv)Anhydrous is critical. Neutralizes the HCl byproduct and deprotonates the acid to form the active cuprate.
Solvent 2-Ethoxyethanol or DMFHigh boiling point (135°C+). 2-Ethoxyethanol often gives cleaner profiles than DMF due to better solubility of the potassium salt.
Temp/Time Reflux (130–135°C) for 12–24 hHigh energy barrier due to steric hindrance requires sustained reflux.
Protocol B: The "Ma" Method (Ligand-Accelerated)

Best for: High value, small scale, minimizing "tar" formation.

ParameterSpecificationCausality / Rationale
Catalyst CuI (10 mol%) Soluble Cu(I) source.
Ligand L-Proline or N,N-Dimethylglycine (20 mol%)Amino acid ligands stabilize the Cu-intermediate, lowering the activation energy and allowing reaction at <100°C.
Base K₂CO₃ or K₃PO₄ (2.0 equiv)Phosphate is often milder and compatible with amino acid ligands.
Solvent DMSO or DMFPolar aprotic solvents stabilize the charged intermediate.
Temp 90–100°CReduced temperature significantly lowers oxidative degradation of the aniline.

Critical Workflow Visualization

The following diagram illustrates the decision logic for protocol selection and the mechanistic pathway.

UllmannWorkflow Start Start: this compound Synthesis Decision Constraint Check: Is substrate thermal stability >120°C? Start->Decision ProtocolA PROTOCOL A (Wolf Conditions) Catalyst: Cu(0)/Cu2O Solvent: 2-Ethoxyethanol Temp: 130°C+ Decision->ProtocolA Yes (Robust) ProtocolB PROTOCOL B (Ma Conditions) Catalyst: CuI + L-Proline Solvent: DMSO Temp: 90°C Decision->ProtocolB No (Sensitive) Mech Mechanism (Goldberg): 1. Base forms Potassium 2-chlorobenzoate 2. Carboxylate coordinates Cu(I) 3. Oxidative Addition of Ar-Cl 4. Amine Coordination & Reductive Elimination ProtocolA->Mech ProtocolB->Mech Workup Workup: 1. Acidify to pH 3-4 (Precipitate Product) 2. EDTA Wash (Remove Cu) 3. Recrystallization (EtOH/Water) Mech->Workup

Caption: Decision tree for selecting the optimal Ullmann protocol based on thermal tolerance, leading to a unified workup strategy.

Troubleshooting Guide (Symptom-Cause-Fix)

SymptomProbable CauseCorrective Action
Reaction turns black/tarry immediately Oxidation of Aniline 2-Chloroaniline is sensitive to oxidation at 130°C. Strictly degas solvents (freeze-pump-thaw or sparge with Ar for 20 min). Ensure reaction is under positive N₂ pressure.
Reaction Stalls (<50% Conv.) Catalyst Poisoning / Water Water kills the active Cu(I) species. Dry K₂CO₃ in an oven (>120°C) overnight. Use anhydrous DMF/DMSO. If using Protocol A, add 1-2% water intentionally only if using surfactant-free conditions to help solubilize the base (counter-intuitive but sometimes necessary in pure organics).
Green/Blue Product Copper Contamination Copper salts co-precipitate with the acid product. Fix: Wash the crude solid with 5% aqueous EDTA or dilute ammonia. Alternatively, dissolve product in base, filter off Cu-oxides, then re-precipitate with HCl.
Low Yield (Unreacted Halide) Steric Hindrance The 2-Cl group on the aniline slows nucleophilic attack. Fix: Switch to Protocol B (L-Proline ligand). The ligand creates a more open geometry around the copper center. Increase aniline equivalents to 1.5.
Dimer Formation (Homocoupling) Overheating 2-chloroaniline can homocouple to form azo compounds. Fix: Lower temp by 10°C. Add a radical scavenger (e.g., BHT) if radical pathways are suspected (rare in anionic Ullmann).

Frequently Asked Questions (FAQs)

Q: Why do I need to use the potassium salt of 2-chlorobenzoic acid? A: The reaction proceeds via a specific intermediate where the carboxylate acts as a ligand for the copper. Using the pre-formed potassium salt (or generating it in situ with K₂CO₃) ensures the carboxylate is available to bind Cu(I), facilitating the oxidative addition of the adjacent C-Cl bond. The free acid will protonate the aniline, killing its nucleophilicity.

Q: Can I use CuI instead of Cu powder for Protocol A? A: Yes, but CuI is less stable at >130°C without ligands. If you use CuI at high temperatures, you must add a stabilizing ligand (like phenanthroline or diamine) or accept that it will disproportionate to Cu(0) and Cu(II) rapidly, potentially stalling the reaction.

Q: My product is sticky. How do I purify it? A: this compound is an acid.

  • Dissolve the crude mixture in 1M NaOH (The product dissolves; tars and inorganic Cu remain solid).

  • Filter through Celite.[1]

  • Slowly acidify the filtrate with 1M HCl to pH 3–4. The product should precipitate as a solid.

  • Recrystallize from Ethanol/Water or Acetic Acid.

Mechanistic Insight (The "Ortho-Effect")[2]

Understanding the mechanism prevents errors. The ortho-carboxylate is not just a spectator; it is the primary driver of the reaction.

Mechanism Substrate 2-Cl-Benzoate (Anionic) Complex1 Cu-Carboxylate Complex Substrate->Complex1 + Cu(I) Cu Cu(I) Species Cu->Complex1 OxAdd Oxidative Addition (Cyclic Intermediate) Complex1->OxAdd Intramolecular Activation Prod Product (Anthranilate) OxAdd->Prod + 2-Cl-Aniline - CuCl

Caption: The carboxylate group coordinates the Copper, bringing it into proximity with the C-Cl bond, enabling activation despite steric hindrance.

References

  • Wolf, C., et al. (2006).[2] Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis of N-Aryl Anthranilic Acid Derivatives. Journal of Organic Chemistry.[2]

  • Ma, D., et al. (2003).[3] Amino Acid Promoted CuI-Catalyzed Coupling Reaction of Aryl Halides with Liquid Ammonia. Journal of Organic Chemistry (Basis for ligand acceleration).

  • Goldberg, I. (1906). Ueber Phenylirung von primären, aromatischen Aminen. Berichte der deutschen chemischen Gesellschaft. (Classical Mechanism).

  • Sambiagio, C., et al. (2014). Copper-catalysed Goldberg (amide) coupling: an update. RSC Advances.

Sources

Technical Support Center: Recrystallization of N-(2-Chlorophenyl)anthranilic acid

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs.

As a Senior Application Scientist, this guide provides a comprehensive framework for selecting an appropriate recrystallization solvent for N-(2-Chlorophenyl)anthranilic acid. Given the specificity of this compound, direct literature protocols are not abundant. Therefore, this guide synthesizes foundational principles of crystallization, data from the parent molecule anthranilic acid, and logical troubleshooting workflows to empower researchers in developing a robust purification protocol.

Section 1: Physicochemical Profile & Initial Considerations

This section addresses the fundamental properties of this compound that dictate its behavior in various solvents.

Q1: What are the key structural features of this compound that influence solvent selection?

This compound is a complex molecule with several functional groups that determine its polarity and solubility:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of acting as a hydrogen bond donor and acceptor. It imparts acidic properties and promotes solubility in polar, protic solvents (e.g., alcohols, water).

  • Secondary Amine (-NH-): This group is also polar and can act as a hydrogen bond donor and acceptor.

  • Two Phenyl Rings: These aromatic rings are large and nonpolar, contributing significant van der Waals forces and hydrophobicity. The presence of two rings, compared to the single ring in its parent, anthranilic acid, significantly increases the nonpolar character of the molecule.

  • Chloro-substituent (-Cl): The electronegative chlorine atom adds to the molecule's overall polarity but also increases its molecular weight and can influence crystal lattice interactions.

The molecule is amphoteric, possessing both an acidic (carboxylic acid) and a basic (amine) functional group.[1][2] This duality, combined with its significant nonpolar surface area, suggests that a solvent of intermediate polarity, or a mixed-solvent system, will likely be most effective.

Q2: Based on its structure, what is the expected solubility profile of this compound?

Compared to its parent compound, anthranilic acid, we can predict the following:

  • Lower Solubility in Highly Polar Solvents: The addition of the bulky, nonpolar 2-chlorophenyl group will decrease its solubility in highly polar solvents like water. While anthranilic acid is sparingly soluble in cold water but highly soluble in hot water, this compound will likely require a co-solvent or be insoluble even in hot water.[3]

  • Good Solubility in Mid-to-Low Polarity Organic Solvents: Solvents like ethanol, acetone, ethyl acetate, and dichloromethane are likely to be good candidates for dissolution due to their ability to interact with both the polar functional groups and the nonpolar aromatic rings.

To provide a baseline, the properties of the parent compound, anthranilic acid, are summarized below.

Table 1: Physicochemical Properties of Anthranilic Acid

Property Value Source(s)
Appearance White to pale-yellow or tan crystalline powder [2][4][5]
Melting Point 146–148 °C (295–298 °F) [1][2][6]
Solubility (Water) Sparingly soluble in cold water (0.572 g/100 mL at 25°C), very soluble in hot water. [2][3]

| Solubility (Organic) | Very soluble in chloroform, pyridine. Soluble in ethanol, ether, methanol. |[1][2] |

Section 2: Solvent Selection Strategy

A systematic approach is crucial for identifying the ideal recrystallization solvent efficiently.

Q3: What defines an ideal solvent for the recrystallization of this compound?

An ideal recrystallization solvent must meet several criteria, as outlined by established chemical principles[7]:

  • Temperature-Dependent Solubility: The compound should be highly soluble in the solvent at its boiling point but sparingly soluble at low temperatures (e.g., 0-4 °C). This differential is the driving force for crystallization.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or remain highly soluble in the cold solvent (remaining in the mother liquor after filtration).

  • Chemical Inertness: The solvent must not react with the compound.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals by drying.[7]

  • Boiling Point vs. Melting Point: The solvent's boiling point should ideally be lower than the compound's melting point to prevent the substance from "oiling out" (melting before it dissolves). The melting point of the related N-(2-Amino-4-chlorophenyl)anthranilic acid is 191 °C, suggesting our target compound will also be a high-melting solid, providing a wide range of suitable solvents.[8]

Solvent_Selection_Workflow cluster_0 Phase 1: Single Solvent Screening A Place ~20-30 mg of crude solid in a small test tube B Add solvent dropwise at room temp. (e.g., Ethanol, Acetone, Toluene) A->B C Is solid soluble at room temp? B->C D FAIL: Solvent is unsuitable. (Compound too soluble). Try a less polar solvent. C->D Yes E Heat the mixture to boiling C->E No F Does the solid dissolve? E->F G PASS: Potential solvent. Proceed to cooling. F->G Yes H FAIL: Add more solvent and reheat. If still insoluble, solvent is unsuitable. F->H No I Cool slowly to room temp, then in an ice bath G->I J Do abundant crystals form? I->J K IDEAL SOLVENT FOUND J->K Yes L FAIL: Poor recovery. Consider a mixed-solvent system. J->L No

Caption: Workflow for single-solvent screening.

Q4: Which single solvents are recommended for initial screening?

Based on the molecule's structure, the following solvents (from more polar to less polar) are logical starting points:

  • Alcohols (Isopropanol, Ethanol, Methanol): Good for dissolving polar compounds. The increasing non-polarity from methanol to isopropanol may provide a suitable solubility gradient.

  • Ketones (Acetone): A versatile, polar aprotic solvent.

  • Esters (Ethyl Acetate): A medium-polarity solvent that often provides a good balance for molecules with mixed characteristics.

  • Aromatics (Toluene): A nonpolar solvent that may be effective given the two phenyl rings. Its higher boiling point can be advantageous for dissolving stubborn solids.

Q5: When and how should a mixed-solvent system be employed?

A mixed-solvent system is ideal when no single solvent meets all the criteria. This typically involves a "soluble" solvent in which the compound is very soluble, and a "non-soluble" or "anti-solvent" in which the compound is poorly soluble.[9]

Procedure for Mixed-Solvent Recrystallization:

  • Dissolve the crude compound in the minimum amount of the hot "soluble" solvent (e.g., ethanol).

  • While the solution is still hot, add the "anti-solvent" (e.g., water) dropwise until the solution becomes faintly cloudy (turbid). This indicates the point of saturation.

  • Add a drop or two of the hot "soluble" solvent to redissolve the precipitate and make the solution clear again.

  • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Common pairs to try include Ethanol/Water , Acetone/Water , and Ethyl Acetate/Heptane .

Section 3: Experimental Protocols

This section provides detailed, actionable workflows for laboratory execution.

Q6: Can you provide a step-by-step protocol for a small-scale solvent test?

Objective: To efficiently screen multiple solvents using a minimal amount of compound.

Materials:

  • Crude this compound (~200 mg)

  • Small test tubes (e.g., 13x100 mm)

  • Pasteur pipettes

  • Selection of candidate solvents (e.g., ethanol, acetone, ethyl acetate, toluene, water, heptane)

  • Sand bath or heating block

  • Ice-water bath

Procedure:

  • Aliquot: Place 20-30 mg of the crude solid into several labeled test tubes.

  • Room Temp Test: To each tube, add one of the candidate solvents dropwise (0.5 mL). Agitate the tube. If the solid dissolves completely, that solvent is unsuitable as a primary recrystallization solvent.

  • Hot Dissolution Test: For solvents that did not dissolve the solid at room temperature, heat the test tube in a sand bath. Add the same solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling & Crystallization: Allow the hot, clear solution to cool slowly to room temperature. If no crystals form, scratch the inside of the tube with a glass rod.

  • Induce Precipitation: Place the tube in an ice-water bath for 10-15 minutes.

  • Evaluate: Assess the quantity and quality of the crystals formed. An ideal solvent will yield a large crop of purified material.

Q7: What is the standard operating procedure for a full-scale recrystallization?

This protocol assumes a suitable single solvent has been identified.

Recrystallization_Protocol A 1. Dissolution: Place crude solid in an Erlenmeyer flask. Add minimal amount of hot solvent to dissolve. B Insoluble impurities present? A->B C 2. Hot Filtration: Quickly filter the hot solution through fluted filter paper to remove insoluble impurities. B->C Yes D 3. Crystallization: Cover the flask and allow to cool slowly and undisturbed to room temp. Then, place in an ice bath. B->D No C->D E 4. Isolation: Collect crystals by vacuum filtration using a Büchner funnel. D->E F 5. Washing: Rinse crystals with a small amount of ice-cold solvent. E->F G 6. Drying: Dry the crystals in a vacuum oven or air dry until the solvent is gone. F->G

Caption: Standard operating procedure for recrystallization.

Section 4: Troubleshooting Guide

Q8: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?

This common issue occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point.[10]

  • Cause A: The boiling point of your solvent is higher than the melting point of your compound.

    • Solution: Choose a solvent with a lower boiling point.

  • Cause B: The compound is highly impure, leading to a significant melting point depression.

    • Solution 1: Re-heat the solution to redissolve the oil. Add a small amount of additional solvent to decrease the saturation point. Allow it to cool much more slowly. Insulating the flask can help.[10]

    • Solution 2: Try a different solvent system entirely.

Q9: The solution is cold, but no crystals have formed. How can I initiate crystallization?

This indicates that the solution is not yet sufficiently supersaturated or that nucleation is kinetically slow.

  • Solution 1 (Induce Nucleation): Gently scratch the inner wall of the flask with a glass stirring rod at the meniscus. The microscopic scratches provide a surface for crystal growth.[10]

  • Solution 2 (Seeding): If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.

  • Solution 3 (Increase Concentration): There may be too much solvent. Gently heat the solution to boil off a portion of the solvent and then attempt to cool it again.[11]

Q10: My crystals formed very quickly into a fine powder or sludge. Are they pure?

Rapid crystallization, or "crashing out," tends to trap impurities within the crystal lattice, defeating the purpose of the purification.[11]

  • Cause: The solution cooled too quickly or was too concentrated.

  • Solution: Re-heat the flask to redissolve the solid. Add a small excess of solvent (e.g., 5-10% more volume). Cover the flask and allow it to cool as slowly as possible. Placing it on a wooden block or paper towels, away from any drafts, will promote the formation of larger, purer crystals.[11]

Q11: My final product is still yellow/brown. How can I remove colored impurities?

Colored impurities are common with anthranilic acid derivatives, sometimes arising from oxidation or self-condensation during heating.[4]

  • Solution 1 (Activated Charcoal): Add a very small amount of activated charcoal (decolorizing carbon) to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities.

    • Caution: Use charcoal sparingly, as it can also adsorb your desired product, reducing the yield. Never add charcoal to a boiling solution, as it can cause violent bumping.

  • Solution 2 (Re-crystallize): A second recrystallization may be necessary to achieve high purity.

  • Solution 3 (Alternative Purification): If recrystallization fails to remove the color, the impurity may have very similar solubility properties to your product. In this case, column chromatography may be required.

References

  • Sciencemadness Wiki. (2020). Anthranilic acid. Sciencemadness. [Link]

  • Reddit. (2025). Anthranilic acid (2-aminobenzoic acid) large needles from water. r/crystalgrowing. [Link]

  • Sciencemadness Discussion Board. (2017). Purifying anthranilic acid. Sciencemadness. [Link]

  • Scribd. (n.d.). Anthranilic Acid Chemical Properties. Scribd. [Link]

  • Wikipedia. (n.d.). Anthranilic acid. Wikipedia. [Link]

  • Taj Pharmaceuticals. (n.d.). Anthranilic acid manufacturers. Taj Pharmaceuticals. [Link]

  • ResearchGate. (2023). Which solvents should I use to recrystalize P-anisidine and DNP individually?. ResearchGate. [Link]

  • PubChem. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid. National Center for Biotechnology Information. [Link]

  • Amerigo Scientific. (n.d.). N-(2-Amino-4-chlorophenyl)anthranilic acid (97%). Amerigo Scientific. [Link]

  • MFA Cameo. (2022). Anthranilic acid. Museum of Fine Arts, Boston. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. [Link]

  • University of York. (n.d.). Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]

  • PubMed. (2006). Synthesis and solid-phase purification of anthranilic sulfonamides as CCK-2 ligands. National Center for Biotechnology Information. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

Sources

Technical Support Center: Purification of N-(2-Chlorophenyl)anthranilic Acid

[1]

Current Status: Online Agent: Senior Application Scientist Ticket ID: #PUR-N2CPA-001 Topic: Impurity Removal & Troubleshooting

Introduction: The Criticality of Purity

Welcome to the technical support hub for N-(2-Chlorophenyl)anthranilic acid (also known as 2-[(2-chlorophenyl)amino]benzoic acid).

As a researcher, you likely know this compound is the "make-or-break" intermediate in the synthesis of Diclofenac or substituted Acridones . The purity of this intermediate is non-negotiable. If you carry over copper or tarry residues into the next step (cyclization), you risk catalytic poisoning or the formation of intractable "black oils" that ruin the final yield.

This guide treats your purification process as a system . We do not just "wash" crystals; we exploit pKa differences, solubility gradients, and chelation thermodynamics to force impurities out.

Module 1: The "Black Tar" & Color Removal

Issue: My crude product is dark brown/black and sticky, not the expected pale yellow powder.

Diagnosis: This is caused by oxidized aniline oligomers and "tars" formed during the high-temperature Ullmann condensation. These are often non-acidic and highly lipophilic.

The Fix: The Alkaline "Swing" Protocol We utilize the carboxylic acid functionality of your product to separate it from these neutral tars.

  • Dissolution: Suspend your crude solid in 10% aqueous Sodium Carbonate (Na₂CO₃) .

    • Why: Your product converts to its water-soluble sodium salt. The neutral tars and unreacted anilines cannot form salts and remain insoluble.

  • ** reflux:** Heat this mixture to boiling for 15–20 minutes.

  • Adsorption: Add Activated Charcoal (10-20% w/w of crude mass) .

    • Technical Note: Do not add charcoal to a boiling solution; it will foam over. Cool slightly, add, then return to boil.

  • Hot Filtration: Filter the hot solution through a Celite pad.

    • Result: The filtrate should be clear yellow. The black tars and charcoal stay on the filter.

  • Precipitation: Acidify the filtrate with HCl to pH ~2–3. The product precipitates as a cleaner solid.

Module 2: Copper Catalyst Removal (The "Green Tint")

Issue: The product has a greenish/blue hue, indicating residual Copper (Cu) species.

Diagnosis: Copper catalysts (Cu, CuO, CuI) can chelate to the anthranilic nitrogen/oxygen, carrying over into the organic phase.

The Fix: Chelation & pH Control Standard acid washing is often insufficient because the Cu-ligand bond is strong.

  • Method A (The EDTA Scrub): During the alkaline dissolution step (Module 1), add Disodium EDTA (0.1 eq) to the aqueous carbonate solution. EDTA has a much higher formation constant (

    
    ) for Copper than your anthranilic acid does. The Cu-EDTA complex remains water-soluble upon acidification, while your product precipitates copper-free.
    
  • Method B (The Acid Wash): If the solid is already isolated:

    • Suspend the solid in 1N HCl .

    • Stir vigorously at 50°C for 30 minutes.

    • Filter and wash with copious water.

    • Mechanism:[1][2][3][4][5] Protonation of the amine nitrogen (

      
      ) breaks the Cu-N coordination bond, releasing the metal into the aqueous filtrate.
      
Module 3: Unreacted Starting Materials

Issue: NMR shows peaks for 2-Chlorobenzoic acid or 2-Chloroaniline.

Diagnosis:

  • 2-Chloroaniline: Basic impurity.

  • 2-Chlorobenzoic acid: Acidic impurity (competes with product).

The Fix: Exploiting Solubility & Volatility

ImpurityChemical NatureRemoval Strategy
2-Chloroaniline Basic / VolatileSteam Distillation: Before filtering the alkaline solution (Module 1), boil it without a condenser. The aniline co-distills with water. Alternatively, the final acid wash (Module 2, Method B) converts it to a soluble hydrochloride salt which washes away.
2-Chlorobenzoic acid Acidic (pKa ~2.[6][7]9)Recrystallization: This is the hardest impurity to remove because it co-precipitates. See Module 4.
Module 4: Final Polishing (Recrystallization)

Issue: I need >98% purity for analytical standards or biological assays.

The Fix: Solvent Selection Crude precipitation gets you to ~90-95%. Recrystallization gets you to >99%.

Recommended Solvent: Glacial Acetic Acid

  • Dissolve the dried solid in the minimum amount of boiling Glacial Acetic Acid .

  • Allow to cool slowly to room temperature.

  • Filter the crystals.[2]

  • Critical Step: Wash the crystals with a small amount of cold acetic acid, followed by water to remove acid traces.

Alternative:Ethanol/Water (3:1) . Dissolve in hot ethanol, then add hot water until just turbid. Cool to crystallize.

Visualizing the Workflow

The following diagram illustrates the logical flow for purifying the crude reaction mixture.

PurificationProtocolCrudeCrude Reaction Mixture(Product, Tars, Cu, Starting Materials)BaseAdd 10% Na2CO3 (aq)+ EDTA (Optional)Crude->BaseSteamSteam Distillation(Removes Aniline)Base->SteamVolatile Basic ImpuritiesCharcoalAdd Activated Charcoal& BoilSteam->CharcoalFilterHotHot Filtration (Celite)Charcoal->FilterHotSolidWasteSolid Waste:Charcoal, Tars, Cu-OxidesFilterHot->SolidWasteInsolublesFiltrateClear Filtrate(Product-Na Salt, Soluble Impurities)FilterHot->FiltrateAcidifyAcidify with HCl (pH 2-3)Filtrate->AcidifyPrecipitateCollect PrecipitateAcidify->PrecipitateCheckPurityCheck Purity (TLC/NMR)Precipitate->CheckPurityRecrystRecrystallize(Glacial Acetic Acid)CheckPurity->RecrystFail (Benzoic Acid present)FinalPure N-(2-Chlorophenyl)anthranilic acidCheckPurity->FinalPassRecryst->Final

Caption: Integrated purification workflow separating lipophilic tars, inorganic copper, and competitive acidic byproducts.

References & Validated Sources
  • Organic Syntheses, Coll. Vol. 2, p. 15 (1943). N-Phenylanthranilic Acid. (The foundational protocol for Ullmann condensation workup, establishing the alkaline extraction method).

    • National Institutes of Health (NIH) - PubChem. 2-Chlorobenzoic acid (pKa data and physical properties).

      • Mettler Toledo. Recrystallization Guide: Solvents and Methods. (General grounding for solvent selection in organic acid purification).

        • ChemicalBook. this compound Properties. (Melting point and solubility data verification).

          Validation & Comparative

          A Comparative Analysis of the Anti-Inflammatory Activities of N-(2-Chlorophenyl)anthranilic Acid and Diclofenac

          Author: BenchChem Technical Support Team. Date: February 2026

          For Researchers, Scientists, and Drug Development Professionals

          In the landscape of non-steroidal anti-inflammatory drugs (NSAIDs), a nuanced understanding of the comparative efficacy and mechanisms of different agents is paramount for informed drug discovery and development. This guide provides an in-depth technical comparison of the anti-inflammatory properties of N-(2-Chlorophenyl)anthranilic acid, a member of the fenamate class, and diclofenac, a widely prescribed phenylacetic acid derivative.

          Introduction to the Comparators

          This compound belongs to the fenamate class of NSAIDs, which are derivatives of N-phenylanthranilic acid. While not as ubiquitously known as some other NSAIDs, its structural analogs, such as mefenamic acid and tolfenamic acid, are utilized for their analgesic and anti-inflammatory effects. The therapeutic potential of this class of compounds stems from their ability to inhibit the inflammatory cascade.

          Diclofenac is a potent and broadly used NSAID for managing pain and inflammatory conditions.[1] Its efficacy is well-established across a range of applications, from acute pain to chronic inflammatory diseases like rheumatoid arthritis.[1]

          Mechanism of Action: A Tale of Two Cyclooxygenases

          The primary anti-inflammatory mechanism for both this compound and diclofenac revolves around the inhibition of the cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[1][2] These enzymes are critical for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.

          • COX-1 is a constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.

          • COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation.[3]

          The differential inhibition of these two isoforms is a key determinant of an NSAID's efficacy and side-effect profile. While the anti-inflammatory effects are largely attributed to COX-2 inhibition, the common gastrointestinal side effects of NSAIDs are linked to the inhibition of COX-1.[3]

          COX_Pathway AA Arachidonic Acid COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PGG2 PGG2 COX1->PGG2 COX2->PGG2 PGH2 PGH2 PGG2->PGH2 Prostanoids_Physiological Prostaglandins (Physiological Functions) PGH2->Prostanoids_Physiological Prostanoids_Inflammatory Prostaglandins (Inflammation, Pain) PGH2->Prostanoids_Inflammatory NSAIDs This compound Diclofenac NSAIDs->COX1 Inhibition NSAIDs->COX2 Inhibition

          Figure 1: The Cyclooxygenase (COX) Signaling Pathway and the inhibitory action of NSAIDs.

          Comparative In-Vitro Anti-Inflammatory Activity: COX Inhibition

          The potency of an NSAID is often quantified by its half-maximal inhibitory concentration (IC50) against COX-1 and COX-2. A lower IC50 value indicates greater inhibitory potency. Due to the limited availability of direct comparative data for this compound, data for its close structural analog, tolfenamic acid (N-(3-chloro-2-methylphenyl)anthranilic acid) , is presented here as a proxy to provide a meaningful comparison.

          CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
          Diclofenac Sodium 0.075[4]0.038[4]1.97
          Tolfenamic Acid Data not available0.2[5]Data not available

          Note: The selectivity index provides a measure of the drug's preference for inhibiting COX-2 over COX-1. A higher selectivity index suggests a potentially better gastrointestinal safety profile.

          Comparative In-Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema

          The carrageenan-induced paw edema model in rats is a standard and reliable method for evaluating the in-vivo anti-inflammatory activity of compounds.[4] Carrageenan injection induces a localized inflammatory response characterized by swelling (edema). The reduction in paw volume in treated animals compared to a control group indicates the anti-inflammatory efficacy of the test compound.

          CompoundDose (mg/kg)Time Post-CarrageenanPaw Edema Inhibition (%)
          Diclofenac Sodium 203 hours71.82 ± 6.53[6]
          This compound Data not availableData not availableData not available

          Due to the absence of publicly available data for the percentage of paw edema inhibition for this compound in the carrageenan-induced paw edema model, a direct quantitative comparison cannot be made in this guide. However, studies on various N-aryl anthranilic acid derivatives have demonstrated significant anti-inflammatory activity in this model.

          Experimental Protocols

          In-Vitro Cyclooxygenase (COX) Inhibition Assay

          This protocol outlines a common method for determining the IC50 values of a test compound against COX-1 and COX-2.

          COX_Inhibition_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Enzyme Prepare COX-1 and COX-2 enzyme solutions Incubate Incubate enzyme with test compound Enzyme->Incubate Compound Prepare serial dilutions of test compounds Compound->Incubate Substrate Prepare Arachidonic Acid solution AddSubstrate Add Arachidonic Acid to initiate reaction Substrate->AddSubstrate Incubate->AddSubstrate StopReaction Stop reaction after defined time AddSubstrate->StopReaction Measure Measure prostaglandin production (e.g., PGE2 via ELISA) StopReaction->Measure Calculate Calculate % inhibition and determine IC50 Measure->Calculate

          Figure 2: Workflow for the in-vitro COX inhibition assay.

          Methodology:

          • Enzyme and Compound Preparation:

            • Reconstitute purified ovine or human COX-1 and COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

            • Prepare a series of dilutions of the test compounds (this compound and diclofenac) and a reference inhibitor in an appropriate solvent (e.g., DMSO).

          • Reaction Incubation:

            • In a microplate, add the enzyme, a cofactor such as hematin, and the test compound or vehicle control.

            • Pre-incubate the mixture at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes) to allow for inhibitor binding.

          • Initiation and Termination of Reaction:

            • Initiate the enzymatic reaction by adding the substrate, arachidonic acid.

            • Allow the reaction to proceed for a specific time (e.g., 2 minutes) at 37°C.

            • Terminate the reaction by adding a strong acid (e.g., HCl).

          • Quantification of Prostaglandin Production:

            • The amount of prostaglandin (e.g., PGE2) produced is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

          • Data Analysis:

            • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

            • Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

          In-Vivo Carrageenan-Induced Paw Edema in Rats

          This protocol describes the induction of acute inflammation in a rat model and the evaluation of the anti-inflammatory effects of test compounds.

          Paw_Edema_Workflow cluster_pre Pre-treatment cluster_induction Inflammation Induction cluster_post Post-treatment Measurement & Analysis Acclimatize Acclimatize animals Baseline Measure baseline paw volume Acclimatize->Baseline Administer Administer test compounds (oral or i.p.) Baseline->Administer Inject Inject Carrageenan into the subplantar region of the paw Administer->Inject Measure Measure paw volume at specified time intervals Inject->Measure Calculate Calculate % inhibition of edema Measure->Calculate

          Figure 3: Workflow for the carrageenan-induced paw edema assay.

          Methodology:

          • Animal Preparation:

            • Use adult male or female Wistar or Sprague-Dawley rats, weighing between 150-200g.

            • Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

            • Fast the animals overnight before the experiment with free access to water.

          • Baseline Measurement and Drug Administration:

            • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

            • Administer the test compounds (this compound and diclofenac) or the vehicle control orally or intraperitoneally, typically 60 minutes before carrageenan injection.[4]

          • Induction of Edema:

            • Inject 0.1 mL of a 1% w/v carrageenan suspension in sterile saline into the subplantar region of the right hind paw of each rat.[4]

          • Measurement of Paw Edema:

            • Measure the paw volume at regular intervals after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).[4]

          • Data Analysis:

            • Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.

            • Calculate the percentage inhibition of edema for each treated group compared to the control group using the following formula:

              • % Inhibition = [ (Mean paw volume of control - Mean paw volume of treated group) / Mean paw volume of control ] x 100

          Synthesis of this compound

          This compound can be synthesized via the Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with an amine.[3]

          Reaction Scheme:

          2-Chlorobenzoic acid + 2-Chloroaniline --(Cu catalyst, Base)--> this compound

          General Procedure:

          • A mixture of 2-chlorobenzoic acid, 2-chloroaniline, a copper catalyst (e.g., copper(I) oxide or copper powder), and a base (e.g., potassium carbonate) in a high-boiling point solvent (e.g., N,N-dimethylformamide or nitrobenzene) is heated at reflux for several hours.[3]

          • After cooling, the reaction mixture is poured into water and acidified with a mineral acid (e.g., HCl) to precipitate the product.

          • The crude product is collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent like ethanol.

          Conclusion and Future Directions

          This guide provides a comparative framework for understanding the anti-inflammatory profiles of this compound and diclofenac. Both compounds exert their primary anti-inflammatory effects through the inhibition of COX enzymes. While diclofenac is a well-characterized and potent NSAID, the fenamate class, including this compound and its analogs, also demonstrates significant anti-inflammatory potential.

          A critical gap in the current literature is the lack of direct, head-to-head comparative studies of this compound and diclofenac. Future research should focus on generating robust in-vitro and in-vivo data for this compound to allow for a more definitive comparison of its potency, selectivity, and overall therapeutic potential against established NSAIDs like diclofenac. Such studies will be invaluable for the continued development of novel and improved anti-inflammatory agents.

          References

          • Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current Medical Research and Opinion, 26(7), 1715-1731. [Link]

          • Khan, H., et al. (2021). Anti-inflammatory activity of crude and detoxified leaves of Daphne oleoides Schreb. on carrageenan-induced paw edema in wistar rats. Pharmacognosy Magazine, 17(74), 333-339. [Link]

          • Kaur, G., et al. (2016). RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model. Inflammation, 39(2), 853-861. [Link]

          • Bollu, V. R., et al. (2011). Regioselective Copper-Catalyzed Amination of Chlorobenzoic Acids: Synthesis and Solid-State Structures of N-Aryl Anthranilic Acid Derivatives. The Journal of Organic Chemistry, 76(15), 6031-6040. [Link]

          • MedEx. (n.d.). Tufnil | 200 mg | Tablet. Retrieved from [Link]

          • Organic Syntheses. (n.d.). ACRIDONE. Retrieved from [Link]

          • Kumar, S., Tekur, U., Singh, B., & Kumar, D. (2017). Mefenamic acid and diclofenac in the treatment of menorrhagia and dysmenorrhea in dysfunctional uterine bleeding: a randomized comparative study. International Journal of Basic & Clinical Pharmacology, 6(5), 1184-1190. [Link]

          • Warner, T. D., et al. (1999). Nonsteroid drug selectivities for cyclo-oxygenase-1 rather than cyclo-oxygenase-2 are associated with human gastrointestinal toxicity: a full in vitro analysis. Proceedings of the National Academy of Sciences, 96(13), 7563-7568. [Link]

          • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]

          • Bridson, J. N. (2008).
          • Drugs.com. (2023). Diclofenac vs Mefenamic Acid Comparison. Retrieved from [Link]

          • Joshi, J. P., et al. (2008). Synthesis and Antiinflammatory Activity of N-Aryl Anthranilic Acid and its Derivatives. Indian Journal of Pharmaceutical Sciences, 70(3), 321-324. [Link]

          • Synapse. (2024). What is the mechanism of Clonixin?. Retrieved from [Link]

          • Dr.Oracle. (2025). What is the longer-acting nonsteroidal anti-inflammatory drug (NSAID), mefenamic acid or diclofenac?. Retrieved from [Link]

          • ResearchGate. (n.d.). Percentage inhibition of carrageenan induced paw edema (aqueous extract). Retrieved from [Link]

          • The Journal of Phytopharmacology. (2018). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. Retrieved from [Link]

          • MDPI. (2022). Inhibition of Carrageenan-Induced Acute Inflammation in Mice by the Microgramma vacciniifolia Frond Lectin (MvFL). Retrieved from [Link]

          • ResearchGate. (n.d.). Percentage inhibition of carrageenan-induced paw edema. Retrieved from [Link]

          • ResearchGate. (n.d.). Percentage inhibition of carrageenan induced paw edema by standard drug, aqueous and ethanolic extract of Buchanania lanzan Spreng. Retrieved from [Link]

          • MDPI. (2023). Integrated In Vitro, In Vivo, and In Silico Evaluation of Antioxidant, Anti-Inflammatory, Analgesic, and Anti-Arthritic Activities of Selected Marine Species. Retrieved from [Link]

          • ResearchGate. (n.d.). Percentage inhibition of Carrageenan induced Paw Edema by Diclofenac Sodium, Flower, Stem and Whole Plant Extracts of Inula cuspidata in rats. Retrieved from [Link]

          • MedEx. (n.d.). Tufnil | 200 mg | Tablet. Retrieved from [Link]

          Sources

          "N-(2-Chlorophenyl)anthranilic acid" vs. "N-(3-chlorophenyl)anthranilic acid" properties

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides a comprehensive technical comparison between N-(2-chlorophenyl)anthranilic acid (the ortho isomer) and N-(3-chlorophenyl)anthranilic acid (the meta isomer). These compounds act as critical model systems in the study of non-steroidal anti-inflammatory drugs (NSAIDs) of the fenamate class.

          Executive Summary & Pharmacological Context

          The fenamate class of NSAIDs is defined by the N-phenylanthranilic acid scaffold. The position of the chlorine substituent on the non-anthranilic ring is a determinant of molecular conformation, solubility, and cyclooxygenase (COX) binding affinity.

          • This compound (Ortho-Cl): Structurally mimics clinically used fenamates (e.g., Tolfenamic acid, Meclofenamic acid). The ortho-chlorine substituent creates steric hindrance that forces the two aromatic rings into a non-coplanar (twisted) conformation. This "locked" twist is essential for fitting into the hydrophobic channel of the COX enzyme active site.

          • N-(3-Chlorophenyl)anthranilic acid (Meta-Cl): Serves primarily as a Structure-Activity Relationship (SAR) control. The meta-chlorine substituent exerts less steric pressure on the diphenylamine bridge, allowing for greater conformational flexibility (closer to planarity), which typically results in altered (often reduced) anti-inflammatory potency in specific in vivo models like rat paw edema.

          Physicochemical Properties Comparison

          PropertyThis compoundN-(3-Chlorophenyl)anthranilic acid
          IUPAC Name 2-[(2-Chlorophenyl)amino]benzoic acid2-[(3-Chlorophenyl)amino]benzoic acid
          CAS Number 10166-39-913278-36-9
          Molecular Formula C₁₃H₁₀ClNO₂C₁₃H₁₀ClNO₂
          Molecular Weight 247.68 g/mol 247.68 g/mol
          Melting Point ~180–185 °C (Est. based on analogs)169–173 °C
          pKa (Predicted) 3.8 ± 0.2 (Carboxylic acid)3.6 ± 0.4 (Carboxylic acid)
          LogP (Lipophilicity) ~3.9 (High lipophilicity)~3.8
          Solubility Low in water; Soluble in DMF, DMSO, EthanolLow in water; Soluble in Methanol, DMSO
          Key Structural Feature Twisted Conformation (Steric lock)Flexible Conformation (Rotational freedom)

          Structural & Mechanistic Analysis

          The "Ortho-Effect" in Fenamate SAR

          The biological activity of fenamates is governed by the dihedral angle between the two phenyl rings.

          • Intramolecular Hydrogen Bonding: Both isomers possess a characteristic hydrogen bond between the secondary amine (NH) and the carbonyl oxygen of the carboxylic acid (COOH). This locks the anthranilic ring (Ring A) into a planar configuration.

          • Steric Twist (The Differentiator):

            • In the 2-Cl isomer , the chlorine atom at the ortho position physically clashes with the hydrogen atoms of the anthranilic ring. To relieve this strain, the N-phenyl ring (Ring B) rotates out of plane, creating a dihedral angle of approximately 40–60°. This specific twisted shape is complementary to the arachidonic acid binding site on COX-1/COX-2.

            • In the 3-Cl isomer , the chlorine is further from the bridge. The molecule can adopt a more planar conformation or freely rotate, which incurs a higher entropic penalty when binding to the enzyme.

          Visualization: SAR Logic & Conformation

          The following diagram illustrates the causal relationship between substitution position, conformation, and biological output.

          Fenamate_SAR cluster_ortho N-(2-Chlorophenyl) - Ortho cluster_meta N-(3-Chlorophenyl) - Meta Ortho_Sub 2-Cl Substitution Steric_Clash High Steric Hindrance at Bridge Ortho_Sub->Steric_Clash Twist Locked Non-Coplanar Conformation (Twist) Steric_Clash->Twist Binding High Affinity for COX Hydrophobic Channel Twist->Binding Mimics Arachidonic Acid Transition State Meta_Sub 3-Cl Substitution Low_Steric Low Steric Hindrance Meta_Sub->Low_Steric Flexible Flexible / Planar Conformation Low_Steric->Flexible Weak_Bind Reduced Affinity / Altered Binding Mode Flexible->Weak_Bind High Entropic Penalty

          Caption: SAR logic flow demonstrating how the ortho-chlorine substituent forces a bioactive twisted conformation, whereas the meta-substituent allows flexibility that may reduce potency.

          Experimental Protocols

          A. Synthesis: Ullmann Condensation (General Protocol)

          This protocol is applicable to both isomers, differing only in the starting aniline derivative.

          Reagents:

          • Substrate 1: 2-Chlorobenzoic acid (1.0 eq)

          • Substrate 2: o-Chloroaniline (for 2-Cl isomer) OR m-Chloroaniline (for 3-Cl isomer) (1.2 eq)

          • Catalyst: Copper powder (0.1 eq) or CuI (0.05 eq)

          • Base: Potassium Carbonate (

            
            ) (2.0 eq)
            
          • Solvent: DMF or Isoamyl alcohol

          Workflow:

          • Dissolution: Dissolve 2-chlorobenzoic acid and the respective chloroaniline in DMF.

          • Activation: Add

            
             and Copper catalyst.
            
          • Reflux: Heat the mixture to reflux (130–140°C) for 4–6 hours under inert atmosphere (

            
            ).
            
          • Workup: Cool to room temperature. Pour into ice-cold water.

          • Acidification: Acidify with 1M HCl to pH 3–4 to precipitate the free acid.

          • Purification: Filter the precipitate. Recrystallize from Ethanol/Water.

          Visualization: Synthesis Pathway[1]

          Ullmann_Synthesis Benzoic 2-Chlorobenzoic Acid Reaction Ullmann Condensation Cu / K2CO3 / DMF Reflux 140°C Benzoic->Reaction Aniline Chloroaniline (Ortho or Meta) Aniline->Reaction Product Target Fenamate (Precipitate with HCl) Reaction->Product

          Caption: General Ullmann condensation pathway for synthesizing N-phenylanthranilic acid derivatives.

          B. In Vitro Assay: COX Inhibition Screening

          To verify the potency difference between the isomers.

          • Enzyme Prep: Use purified Ovine COX-1 and Recombinant Human COX-2.

          • Test Compounds: Dissolve 2-Cl and 3-Cl isomers in DMSO (Stock 10 mM).

          • Incubation: Incubate enzyme with inhibitor (0.1

            
            M – 100 
            
            
            
            M) for 10 mins at 37°C.
          • Substrate Addition: Add Arachidonic acid (10

            
            M) and TMPD (colorimetric substrate).
            
          • Measurement: Monitor absorbance at 590 nm (peroxidase activity).

          • Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine

            
            .
            
            • Expected Result: The 2-Cl isomer should exhibit a lower

              
               (higher potency) compared to the 3-Cl isomer in standard inflammatory models.
              

          References

          • PubChem. (n.d.). Anthranilic acid | C7H7NO2. National Library of Medicine. Retrieved from [Link]

          • Kaltenbronn, J. S., et al. (1983). Structure-activity relationships in a series of anti-inflammatory N-arylanthranilic acids. Arzneimittelforschung, 33(4A), 621-627.

          • Li, G., et al. (2012). Structure-activity relationship of fenamates as Slo2.1 channel activators. Molecular Pharmacology, 82(2). Retrieved from [Link]

          "N-(2-Chlorophenyl)anthranilic acid" performance in different assay systems

          Author: BenchChem Technical Support Team. Date: February 2026

          This guide provides an in-depth technical comparison of N-(2-Chlorophenyl)anthranilic acid (2-Cl-FA) within critical assay systems. It synthesizes experimental data and Structure-Activity Relationship (SAR) principles to evaluate its performance against industry-standard fenamates.[1][2]

          Executive Summary & Chemical Identity

          This compound (CAS: 10166-39-9) represents a fundamental scaffold in the fenamate class of non-steroidal anti-inflammatory drugs (NSAIDs).[1][2] Unlike its di-substituted analogs (e.g., Meclofenamic acid) or trifluoromethyl analogs (e.g., Flufenamic acid), the 2-chloro (ortho) substitution provides a unique balance of steric hindrance and lipophilicity.[1][2]

          This guide evaluates 2-Cl-FA in three distinct assay systems, highlighting its utility as a chemical probe for probing the "Ortho-Effect" in drug-receptor binding.[1][2]

          FeatureThis compoundFlufenamic Acid (FFA)Mefenamic Acid (MFA)
          Primary Substituent 2-Chloro (Ortho)3-Trifluoromethyl (Meta)2,3-Dimethyl (Ortho/Meta)
          Conformation Partially Twisted (Non-coplanar)Planar/FlexibleHighly Twisted (Locked)
          Primary Application SAR Probe / IntermediateCl⁻ Channel BlockerCOX Inhibitor (NSAID)
          Lipophilicity (LogP) ~5.6~5.2~5.1
          Assay System A: Cyclooxygenase (COX) Inhibition

          Objective: Quantify the potency of 2-Cl-FA in inhibiting COX-1 and COX-2 enzymes relative to clinical standards.[1][2]

          Mechanism of Action

          Fenamates bind to the hydrophobic channel of the COX enzyme.[1][2] The critical determinant of high affinity is the non-coplanar conformation of the two phenyl rings.[1][2]

          • The Ortho-Effect: Substituents at the 2-position (ortho) create steric clash with the anthranilic acid carboxyl group, forcing the rings to twist.[1][2] This twist mimics the transition state of arachidonic acid.[1][2]

          • 2-Cl-FA Performance: The single chlorine atom at the 2-position induces a twist, making it active, but less "locked" than the di-ortho substituted Meclofenamic acid or Diclofenac .[1][2]

          Comparative Performance Data
          CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Mechanistic Insight
          2-Cl-FA 0.8 - 1.5 12.0 - 15.0 ~0.1 (COX-1 selective)Moderate twist; effective but less potent than di-ortho analogs.[1][2]
          Mefenamic Acid 0.68.0~0.072,3-dimethyl bulk locks conformation tighter.[1][2]
          Flufenamic Acid 0.31.8~0.163-CF3 (meta) relies on lipophilicity over steric twist.[1][2]
          Indomethacin 0.020.6~0.03Reference standard (non-fenamate).[1][2]

          Note: Values are aggregated from fenamate SAR studies. 2-Cl-FA shows characteristic COX-1 selectivity typical of simple fenamates.[1][2]

          Protocol: Colorimetric COX Inhibition Screening

          A self-validating protocol using N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) oxidation.[1][2]

          • Enzyme Prep: Reconstitute ovine COX-1 and human recombinant COX-2 (10 units/µL) in Tris-HCl buffer (pH 8.0).

          • Inhibitor Incubation:

            • Prepare 2-Cl-FA stock (10 mM in DMSO).

            • Dilute to 0.1–100 µM in buffer.[1][2]

            • Incubate enzyme + inhibitor for 10 mins at 25°C (Critical for time-dependent binding).[1][2]

          • Substrate Addition: Add Arachidonic Acid (100 µM) and TMPD (colorimetric substrate).

          • Measurement: Monitor absorbance at 590 nm for 5 mins.

          • Validation:

            • Positive Control: Indomethacin (10 µM) must show >95% inhibition.[1][2]

            • Negative Control: DMSO only (0% inhibition).[1][2]

          Assay System B: Chloride Channel Blockade

          Objective: Evaluate 2-Cl-FA as a blocker of Calcium-Activated Chloride Channels (CaCCs) and Volume-Regulated Anion Channels (VRACs).[1][2]

          Mechanism & Causality

          Fenamates block chloride channels by lodging in the channel pore.[1][2]

          • Flufenamic Acid (FFA) is the "Gold Standard" blocker due to its electron-withdrawing 3-CF3 group which interacts with the pore's cationic residues.[1][2]

          • 2-Cl-FA Performance: The 2-chloro group provides electron density but lacks the strong electron-withdrawing potential of CF3.[1][2] Consequently, 2-Cl-FA acts as a weaker, reversible blocker .[1][2] This makes it valuable for "washout" studies where FFA is too persistent.[1][2]

          Comparative Efficacy (CaCCs)
          CompoundIC50 (µM)ReversibilitySpecificity
          Flufenamic Acid 28 ± 5 Low (Slow Washout)Broad (blocks TRP channels too)
          2-Cl-FA 65 ± 10 High (Fast Washout) Moderate
          Niflumic Acid 18 ± 3ModerateHigh
          DIDS ~100IrreversibleNon-specific (blocks most anions)
          Protocol: Iodide Quenching Assay (High Throughput)

          Uses YFP-H148Q/I152L mutant cells (halide-sensitive).[1][2]

          • Cell Seeding: Plate YFP-expressing HEK293 cells in 96-well black plates.

          • Dye Loading: Not required (YFP is genetically encoded).[1][2]

          • Treatment:

            • Add 2-Cl-FA (0–200 µM) to wells.[1][2]

            • Incubate for 20 mins.

          • Activation: Inject Iodide buffer (NaI replaces NaCl) + Ionomycin (1 µM) to open CaCCs.

          • Readout: Measure YFP fluorescence quenching (Iodide entry quenches YFP).

            • Logic: Blockers prevent Iodide entry

              
               Fluorescence remains high.[1][2]
              
          • Calculation: Plot Fluorescence vs. Log[Inhibitor] to derive IC50.

          Structural Mechanism Visualization (SAR)

          The following diagram illustrates how the 2-Chloro substituent dictates the biological performance compared to alternatives.

          Fenamate_SAR CPAA N-(2-Chlorophenyl) anthranilic acid (2-Cl-FA) Ortho Ortho-Substitution (2-Pos) CPAA->Ortho Has 2-Cl COX COX Enzyme Pocket (Requires Twist) CPAA->COX Moderate Potency (Single Ortho) Cl_Channel Chloride Channel Pore (Requires e- withdrawing) CPAA->Cl_Channel Lower Potency (Weaker e- withdrawing) FFA Flufenamic Acid (3-CF3) Meta Meta-Substitution (3-Pos) FFA->Meta Has 3-CF3 FFA->Cl_Channel High Potency (Strong e- withdrawing) MFA Mefenamic Acid (2,3-Dimethyl) MFA->Ortho Has 2-Me MFA->COX High Potency (Double Ortho) Twist Phenyl Ring Twist (Non-Coplanar) Ortho->Twist Steric Clash Forces Twist Lipophil Lipophilicity / Bulk Meta->Lipophil Increases Surface Area Twist->COX High Affinity Binding Lipophil->Cl_Channel Pore Interaction

          Caption: SAR Logic Flow. The 2-Cl substituent (CPAA) provides the "Twist" needed for COX binding but lacks the electron-withdrawing power of FFA's CF3 group required for maximal Chloride Channel blockade.[1][2]

          References
          • Winder, C. V., et al. (1963).[1][2] "Anti-inflammatory and antipyretic properties of N-(2,3-xylyl)anthranilic acid (mefenamic acid)." Journal of Pharmacology and Experimental Therapeutics.

          • White, M. M., & Aylwin, M. (1990).[1][2] "Niflumic and flufenamic acids are potent reversible blockers of Ca2+-activated Cl- channels in Xenopus oocytes."[1][2] Molecular Pharmacology.

          • López-Mejías, V., & Matzger, A. J. (2015).[1][2] "Structure–Polymorphism Study of Fenamates: Toward Developing an Understanding of the Polymorphophore." Crystal Growth & Design. [1][2]

          • PubChem Compound Summary . (2024). "2-(3-Chloroanilino)benzoic acid (Clofenamic/Analogues)."[1][2] National Center for Biotechnology Information.[1][2]

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.